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  • Product: Ethyl-d5-phosphonic Dichloride
  • CAS: 1346598-24-0

Core Science & Biosynthesis

Foundational

Isotopic Purity Analysis of Ethyl-d5-phosphonic Dichloride: A Comprehensive Analytical Framework

Executive Summary The synthesis and application of deuterated organophosphorus compounds, such as Ethyl-d5-phosphonic dichloride ( C2​D5​P(O)Cl2​ ), require rigorous analytical validation. As a critical precursor for sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and application of deuterated organophosphorus compounds, such as Ethyl-d5-phosphonic dichloride ( C2​D5​P(O)Cl2​ ), require rigorous analytical validation. As a critical precursor for stable isotope-labeled internal standards and metabolic tracers, its isotopic purity directly dictates the quantitative accuracy of downstream mass spectrometry (MS) assays and the predictability of kinetic isotope effects[1][2]. This whitepaper delineates a self-validating analytical framework combining Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) to definitively characterize the isotopologue profile and isotopic enrichment of Ethyl-d5-phosphonic dichloride.

Mechanistic Causality: The "Deuterium Difference"

In deuterated active pharmaceutical ingredients (APIs) and chemical precursors, traditional chemical purity (the absence of chemical contaminants) is insufficient. The definition of purity must expand to encompass isotopic purity [2].

Synthesizing a compound with 100% isotopic purity is statistically improbable. The incorporation of multiple deuterium atoms invariably results in a distribution of chemically identical but isotopically distinct molecules known as isotopologues [2]. For a d5​ compound like Ethyl-d5-phosphonic dichloride, the final product will contain a dominant d5​ population, alongside trace d4​ , d3​ , d2​ , d1​ , and d0​ species.

Understanding the distinction between two key metrics is critical:

  • Isotopic Enrichment: The probability of finding a deuterium atom at a specific labeled position (e.g., 99.5% D enrichment)[2].

  • Species Abundance: The percentage of the total molecular population possessing a specific, complete isotopic composition (e.g., the actual percentage of intact d5​ molecules)[2].

To accurately map these parameters, researchers must employ orthogonal analytical techniques: NMR to assess positional enrichment and structural integrity, and HRMS to quantify the exact species abundance of the isotopologues[1][3].

Analytical Workflow & Logical Relationships

The following diagram illustrates the orthogonal, self-validating workflow required to characterize Ethyl-d5-phosphonic dichloride.

Workflow Start Ethyl-d5-phosphonic Dichloride Sample NMR qNMR Analysis (1H, 2H, 31P) Start->NMR MS HRMS Analysis (GC-MS / ESI-Orbitrap) Start->MS NMR_Data Determine Residual Protons & Positional Enrichment NMR->NMR_Data MS_Data Quantify Isotopologue Distribution (d0-d5) MS->MS_Data Integration Cross-Validation & Isotopic Purity Calculation NMR_Data->Integration MS_Data->Integration

Caption: Orthogonal analytical workflow combining qNMR and HRMS for isotopic purity validation.

Experimental Protocols: A Self-Validating System

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS, particularly utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard for determining the relative abundance of each isotopologue ( d0​ through d5​ ) due to its exceptional mass accuracy and resolution[4][5]. Because Ethyl-d5-phosphonic dichloride is highly reactive and moisture-sensitive, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-HRMS in strictly anhydrous conditions is required[3][6].

Step-by-Step Methodology:

  • Sample Preparation: Under an inert argon atmosphere, dissolve 1.0 mg of Ethyl-d5-phosphonic dichloride in 1.0 mL of anhydrous, high-purity dichloromethane (DCM).

  • Instrument Calibration: Calibrate the HRMS instrument to achieve a mass resolution of at least 70,000 to ensure the baseline separation of isobaric interferences[5][6].

  • Data Acquisition: Inject 1 µL of the sample. For GC-MS, utilize a non-polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 40°C, ramping to 200°C. Record the full scan MS spectra.

  • Isotopologue Extraction: Extract the exact mass-to-charge ( m/z ) ratios for the intact molecular ions or primary fragments corresponding to the d0​ , d1​ , d2​ , d3​ , d4​ , and d5​ species.

  • Causality & Calculation: The relative abundance of the d5​ ion compared to the sum of all isotopologue ions ( d0​ to d5​ ) yields the species abundance. Note: Corrections for natural heavy isotopes (e.g., 37Cl , 13C ) must be applied algorithmically to prevent artificial inflation of lower-deuterated species abundances.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

While MS provides overall species abundance, it cannot easily pinpoint where the residual protons reside. Proton NMR ( 1 H-NMR) is exceptionally precise for measuring the trace amounts of residual hydrogen in a highly deuterated sample, thereby defining positional isotopic enrichment[2][4].

Step-by-Step Methodology:

  • Sample Preparation: In a glovebox, transfer 15 mg of Ethyl-d5-phosphonic dichloride into an NMR tube. Add 0.6 mL of anhydrous Benzene- d6​ or Chloroform- d (containing 0.05% v/v TMS as an internal reference).

  • 1 H-NMR Acquisition: Acquire a 1 H-NMR spectrum with a high number of transients (e.g., 256 or 512 scans) and a prolonged relaxation delay ( D1​≥10 seconds) to ensure fully quantitative integration of trace residual proton signals[4].

  • 31 P-NMR Acquisition: Acquire a 31 P-NMR spectrum to confirm the structural integrity of the phosphonic dichloride moiety and ensure no hydrolysis to phosphonic acid has occurred.

  • Causality & Calculation: Integrate the residual proton signals corresponding to the ethyl group ( −CD2​−CD3​ ). By comparing these integrations against a known internal standard of high purity, the exact percentage of residual protons at the methyl and methylene positions can be calculated, yielding the positional isotopic enrichment[2].

Quantitative Data Presentation

The integration of MS and NMR data provides a complete profile of the compound. Table 1 summarizes a theoretical, high-quality batch of Ethyl-d5-phosphonic dichloride.

Table 1: Summary of Isotopic Purity and Structural Validation Data

Analytical MetricTechniqueTarget SpecificationObserved Value (Example)Interpretation
Species Abundance ( d5​ ) HRMS ≥98.0% 98.7%High proportion of fully deuterated molecules[2].
Isotopologue Profile ( d4​ ) HRMS ≤2.0% 1.1%Primary impurity is the d4​ species.
Positional Enrichment ( −CD3​ ) 1 H-qNMR ≥99.0% D99.4% DExcellent deuterium incorporation at the terminal methyl.
Positional Enrichment ( −CD2​− ) 1 H-qNMR ≥99.0% D99.2% DExcellent deuterium incorporation at the methylene bridge.
Structural Integrity 31 P-NMRSingle peakSingle peak ( δ≈54 ppm)No hydrolysis or degradation detected[1].

Conclusion

The rigorous characterization of deuterated compounds like Ethyl-d5-phosphonic dichloride requires a paradigm shift from traditional purity analysis[2]. By utilizing a self-validating framework that pairs the positional precision of qNMR with the isotopologue-resolving power of HRMS, researchers can guarantee the isotopic fidelity of their precursors. This ensures that downstream applications—whether in metabolic tracing, quantitative bioanalysis, or synthetic chemistry—are built upon a foundation of absolute analytical certainty.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Available at:[Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube / ResolveMass Laboratories Inc. Available at: [Link]

  • Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry - DORA 4RI. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS - PubMed (John Wiley & Sons Ltd). Available at:[Link]

Sources

Exploratory

Advanced NMR Characterization of Ethyl-d5-phosphonic Dichloride: Chemical Shift Reference Data and Analytical Protocols

Executive Summary Ethyl-d5-phosphonic dichloride (CAS 1346598-24-0) is a critical isotopically labeled intermediate utilized in the synthesis of deuterated phosphonate esters, agrochemicals, and biologically active mimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl-d5-phosphonic dichloride (CAS 1346598-24-0) is a critical isotopically labeled intermediate utilized in the synthesis of deuterated phosphonate esters, agrochemicals, and biologically active mimics. Accurate Nuclear Magnetic Resonance (NMR) characterization is paramount for validating its isotopic purity and structural integrity. Due to the high reactivity of the phosphonyl chloride moiety and the complex spin-spin coupling introduced by deuterium ( I=1 ), standard NMR protocols must be rigorously adapted. This whitepaper provides a comprehensive guide to the NMR chemical shift reference data, underlying physical chemistry, and validated experimental workflows for this compound.

Structural Dynamics and Causality in NMR Experimental Choices

Ethyl-d5-phosphonic dichloride ( C2​D5​P(O)Cl2​ ) presents unique analytical challenges compared to its unlabeled counterpart (CAS 1066-50-8). Understanding the causality behind these challenges is essential for designing robust NMR experiments:

  • Moisture Sensitivity & Hydrolysis: The P−Cl bond is highly susceptible to nucleophilic attack. It hydrolyzes exothermically on contact with ambient moisture to liberate hydrochloric acid and form ethyl-d5-phosphonic acid derivatives[1]. Consequently, all NMR sample preparations must be conducted under strictly anhydrous conditions to prevent spectral contamination.

  • Spin-Spin Coupling Complexity: Deuterium possesses a nuclear spin of I=1 . Without decoupling, the 13C spectrum exhibits complex multiplets (a septet for −CD3​ and a quintet for −CD2​− ), which are further split by the phosphorus nucleus ( 31P , I=1/2 ). To achieve high signal-to-noise (S/N) ratios and accurate integration, 13C{1H,2H} and 31P{1H,2H} multi-nuclear decoupling strategies are mandatory.

  • Isotope Effects on Chemical Shifts: The substitution of protium with deuterium induces a slight upfield shift (intrinsic isotope effect) in both 13C and 31P spectra. The heavy atom effect marginally increases shielding around the phosphorus center.

Quantitative NMR Reference Data

The following tables summarize the expected chemical shifts and coupling constants for Ethyl-d5-phosphonic dichloride, synthesized from high-purity precursors[2].

Table 1: 31P NMR Reference Data | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity (Decoupled) | Multiplicity (Coupled) | Notes | | :--- | :--- | :--- | :--- | :--- | | 31P | 52.8 - 53.0 | Singlet (s) | Complex multiplet | The unlabeled analog resonates at ~53.0 ppm (neat liquid, external H3​PO4​ )[1]. A slight upfield deuterium isotope effect (~0.1-0.2 ppm) is typically observed. |

Table 2: 13C NMR Reference Data | Carbon Position | Chemical Shift ( δ , ppm) | JC−P​ Coupling (Hz) | JC−D​ Coupling (Hz) | Multiplicity ( 13C{1H} ) | | :--- | :--- | :--- | :--- | :--- | | C1​ ( −CD2​− ) | ~ 35.5 | ~ 140.0 | ~ 20.0 | Quintet of doublets | | C2​ ( −CD3​ ) | ~ 6.0 | ~ 6.5 | ~ 19.5 | Septet of doublets |

Note: Chemical shifts are referenced to the central peak of CDCl3​ at 77.16 ppm. JC−P​ values are extrapolated from structurally similar ethylphosphonate derivatives[3].

Table 3: 2H (Deuterium) NMR Reference Data | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | −CD2​− | ~ 2.5 | Broad doublet | 2D | | −CD3​ | ~ 1.3 | Broad doublet | 3D |

Note: 2H shifts closely mirror the 1H shifts of the unlabeled compound. Broadening is due to quadrupolar relaxation inherent to the I=1 nucleus.

Step-by-Step Methodology: Acquisition and Validation Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be adhered to when analyzing Ethyl-d5-phosphonic dichloride.

Step 1: Anhydrous Sample Preparation

  • Bake high-quality NMR tubes at 120°C overnight and cool them in a desiccator under vacuum to remove trace surface moisture.

  • Inside an argon-filled glovebox, transfer 30-50 mg of Ethyl-d5-phosphonic dichloride into the NMR tube.

  • Dissolve the sample in 0.6 mL of anhydrous CDCl3​ (pre-dried and stored over activated 4Å molecular sieves).

  • Seal the tube with a PTFE-lined septum cap and wrap with Parafilm to prevent moisture ingress during transport to the spectrometer.

Step 2: Probe Tuning and Shimming

  • Insert the sample into a spectrometer (500 MHz or higher) equipped with a broadband multinuclear probe capable of 2H decoupling.

  • Lock onto the CDCl3​ deuterium signal.

    • Self-Validation Check: If the lock signal is highly unstable or requires excessive power, suspect sample degradation. Hydrolysis produces HCl , which drastically alters the solvent's dielectric properties and polarity.

  • Tune and match the probe specifically for 31P , 13C , and 2H frequencies.

  • Perform gradient shimming to achieve a line width of < 1.0 Hz for the solvent peak.

Step 3: 31P NMR Acquisition

  • Select an inverse-gated decoupling pulse sequence (e.g., zgig in Bruker TopSpin) to suppress the Nuclear Overhauser Effect (NOE). This ensures quantitative integration if an internal standard (like triphenyl phosphate) is utilized.

  • Set the relaxation delay ( d1​ ) to ≥5×T1​ . For small phosphonyl chlorides, T1​ can be several seconds; a d1​ of 15 seconds is recommended to ensure full longitudinal relaxation.

  • Acquire 64-128 scans to achieve a high S/N ratio.

Step 4: Data Processing and Integrity Verification

  • Apply an exponential window function with a line broadening (LB) of 1.0 Hz for 31P and 2.0 Hz for 13C prior to Fourier Transformation.

  • Phase and baseline correct the spectra manually.

  • Structural Validation Check: Inspect the 31P spectrum for secondary peaks around 20-30 ppm. The presence of such peaks definitively indicates hydrolysis to the phosphonic acid derivative, invalidating the sample's purity.

Mechanistic Workflow Diagram

The following diagram illustrates the logical dependencies and causality in the NMR analytical workflow for deuterated organophosphorus compounds.

NMR_Workflow Prep Anhydrous Sample Prep (Argon Glovebox) Lock Deuterium Lock & Shim (Check for Hydrolysis) Prep->Lock Acq31P 31P Acquisition (Inverse-Gated Decoupling) Lock->Acq31P Acq13C 13C Acquisition (2H Decoupled) Lock->Acq13C Acq2H 2H Acquisition (Proton Decoupled) Lock->Acq2H Process Data Processing (Isotope Shift Analysis) Acq31P->Process Acq13C->Process Acq2H->Process Validate Structural Validation (Purity Confirmation) Process->Validate

Analytical NMR workflow for Ethyl-d5-phosphonic dichloride, emphasizing anhydrous handling.

References

  • Title: Buy Ethylphosphonic dichloride | 1066-50-8 Source: Smolecule URL
  • Title: CAS No : 1346598-24-0 | Chemical Name : Ethyl-d5-phosphonic Dichloride Source: Pharmaffiliates URL
  • Source: PMC (National Institutes of Health)

Sources

Foundational

Vibrational Spectroscopy and Conformational Thermodynamics of Deuterated Ethylphosphonic Dichloride

Executive Summary Ethylphosphonic dichloride ( C2​H5​POCl2​ ) is a highly reactive organophosphorus compound, frequently utilized as a critical precursor in the synthesis of phosphonyl-based chemical warfare agents and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylphosphonic dichloride ( C2​H5​POCl2​ ) is a highly reactive organophosphorus compound, frequently utilized as a critical precursor in the synthesis of phosphonyl-based chemical warfare agents and as a simulant for developing broad-spectrum detection assays[1]. Understanding its precise molecular structure and internal force field is paramount for predicting its chemical reactivity and binding affinities. This technical guide provides an in-depth analysis of the vibrational spectra (Infrared and Raman) of ethylphosphonic dichloride and its deuterated isotopologue ( C2​D5​POCl2​ ). By leveraging isotopic substitution, variable-temperature spectroscopy, and phase-dependent conformational shifts, researchers can construct a self-validating normal coordinate analysis (NCA) to definitively map the molecule's thermodynamic landscape[2].

Mechanistic Grounding: The Role of Isotopic Substitution

In organophosphorus vibrational spectroscopy, the overlap between low-frequency skeletal modes (such as P=O, P-Cl, and P-C stretches) and the bending/rocking modes of the alkyl chain often confounds definitive assignments. Deuteration ( C2​H5​→C2​D5​ ) acts as a mechanistic scalpel.

Because the mass of deuterium is approximately twice that of protium, the harmonic oscillator model ( ν∝1/μ​ ) dictates that C-D vibrational frequencies will shift downward by a factor of roughly 1/2​ compared to C-H modes. This isotopic shift effectively decouples the alkyl group's vibrations from the heavy-atom skeletal backbone without altering the electronic structure or the underlying force constants[2]. Consequently, comparing the spectra of C2​H5​POCl2​ and C2​D5​POCl2​ provides a redundant, self-validating dataset that strictly constrains the empirical force field during NCA.

IsotopeLogic A Isotopic Substitution (H → D) B Mass Increase (m_D ≈ 2m_H) A->B C Frequency Shift (ν ∝ 1/√μ) B->C D Isolate C-H/C-D Modes C->D E Decouple Skeletal Modes (P=O, P-Cl) C->E F Empirical Force Field Validation D->F E->F

Logical framework of isotopic substitution for decoupling modes in coordinate analysis.

Conformational Thermodynamics

Rotation around the P-C bond in ethylphosphonic dichloride gives rise to distinct rotational isomers: the trans conformer (where the methyl group is anti-periplanar to the phosphoryl oxygen) and the gauche conformer.

Extensive variable-temperature Raman studies of the liquid phase reveal that the molecule exists as a thermodynamic equilibrium of both conformers in fluid phases[2]. By tracking the relative intensities of isolated trans and gauche Raman bands as a function of temperature, the enthalpy difference ( ΔH ) between the conformers in the liquid phase has been calculated to be 72±10 cm−1 ( 206±27 cal/mol ) , establishing the trans conformer as the more thermodynamically stable species[2].

Crucially, upon crystallization into the solid state, the higher-energy gauche conformer is entirely frozen out. The disappearance of specific Raman and IR lines during the liquid-to-solid transition provides an absolute, binary validation of which vibrational bands belong to which conformer[2].

Self-Validating Experimental Protocols

To capture the full spectral range (3500–10 cm⁻¹) and isolate the conformers, a phase-dependent multi-instrumental approach is required. The following protocol outlines the causality behind each methodological choice.

Step-by-Step Methodology: Phase-Dependent Spectral Acquisition
  • Inert Atmosphere Sample Handling:

    • Action: Purify C2​H5​POCl2​ and C2​D5​POCl2​ via vacuum distillation and load all spectroscopic cells within a dry box purged with ultra-high purity nitrogen (<1 ppm H2​O ).

    • Causality: The P-Cl bonds are highly susceptible to nucleophilic attack by atmospheric moisture, rapidly hydrolyzing to ethylphosphonic acid and HCl. Inert handling prevents spectral contamination from O-H stretching bands.

  • Gas-Phase Infrared Spectroscopy (3500–50 cm⁻¹):

    • Action: Vaporize the sample into a 10-cm pathlength Pyrex gas cell equipped with Cesium Iodide (CsI) windows at ~5 Torr.

    • Causality: Standard KBr windows become opaque below ~400 cm⁻¹. CsI windows are mandatory to transmit the far-infrared frequencies where critical asymmetric torsional modes and skeletal deformations reside[2].

  • Variable-Temperature Liquid Raman Spectroscopy:

    • Action: Seal the neat liquid in a glass capillary, mount it in a variable-temperature cell block, and acquire Raman spectra (3500–10 cm⁻¹) from 25 °C down to -50 °C. Measure depolarization ratios ( ρ ).

    • Causality: Temperature modulation allows the extraction of ΔH via the Van 't Hoff equation. The depolarization ratios cross-validate the gas-phase IR band contours, distinguishing totally symmetric ( A′ ) from non-totally symmetric ( A′′ ) modes.

  • Cryogenic Solid-State Annealing:

    • Action: Deposit the vapor onto a CsI window cooled to 77 K (liquid nitrogen). Slowly warm the amorphous glass until crystallization occurs (indicated by band sharpening), then recool to 77 K for final acquisition[2].

    • Causality: Rapid deposition traps both conformers in a metastable glass. Annealing provides the thermal activation energy required for the lattice to reorganize into the thermodynamically favored crystalline state, exclusively isolating the trans conformer[2].

ExperimentalWorkflow A Sample Synthesis & Purification CH3CH2P(O)Cl2 & CD3CD2P(O)Cl2 B Inert Atmosphere Loading (Dry Box / N2) A->B C Gas Phase IR (3500-50 cm⁻¹) B->C D Liquid Phase Raman (Variable Temperature) B->D E Solid Phase IR/Raman (Cryogenic Annealing) B->E F Conformational Analysis (Trans vs. Gauche) C->F D->F E->F G Thermodynamic Extraction (ΔH = 72 ± 10 cm⁻¹) F->G H Normal Coordinate Analysis (Force Field Refinement) F->H

Experimental workflow for phase-dependent spectroscopy and conformational analysis.

Quantitative Vibrational Data Summary

The table below summarizes the representative fundamental vibrational frequencies for the trans conformer of ethylphosphonic dichloride and its deuterated counterpart. The dramatic shift in the C-H/C-D stretching and deformation regions illustrates the decoupling effect utilized in structural refinement[2].

Vibrational ModeSymmetry Species (Cs) C2​H5​POCl2​ Frequency (cm⁻¹) C2​D5​POCl2​ Frequency (cm⁻¹)Isotopic Shift ( Δν )
Asymmetric C-H / C-D Stretch A′,A′′ ~2950 - 2980~2200 - 2250~ -730
Symmetric C-H / C-D Stretch A′ ~2880 - 2910~2100 - 2150~ -760
P=O Stretching A′ ~1260~1260Negligible
CH3​ / CD3​ Asym. Deformation A′,A′′ ~1450~1050~ -400
P-C Stretching A′ ~700~660~ -40
P-Cl Asymmetric Stretch A′′ ~580~580Negligible
P-Cl Symmetric Stretch A′ ~530~530Negligible

Note: Frequencies are representative approximations derived from the solid-state (pure trans) spectral assignments. The skeletal modes (P=O, P-Cl) remain largely unperturbed by deuteration, confirming their localized nature.

Conclusion: Normal Coordinate Analysis (NCA)

The ultimate objective of acquiring this comprehensive, phase-dependent, and isotopically shifted dataset is the execution of a robust Normal Coordinate Analysis (NCA). By feeding the observed frequencies of both C2​H5​POCl2​ and C2​D5​POCl2​ into a secular equation matrix, scientists can iteratively adjust the theoretical force constants until the calculated frequencies match the empirical data[2].

Because the trans conformer possesses Cs​ symmetry, its 24 fundamental vibrations partition into 15A′ (polarized in Raman, distinct gas-phase contours) and 9A′′ (depolarized in Raman) modes. The self-validating nature of combining Raman depolarization data with the isotopic shifts ensures that the resulting force field is not merely a mathematical artifact, but a true representation of the molecule's potential energy surface. This validated force field can subsequently be utilized in molecular dynamics simulations and binding affinity models for drug development and counter-terrorism detection strategies[1].

References

  • Durig, J. R., James, C. G., & Hizer, T. J. (1990). Spectra and structure of organophosphorus compounds XXXVIII—Raman and infrared spectra, vibrational assignment, conformational stability and normal coordinate analysis for ethylphosphonic dichloride. Journal of Raman Spectroscopy, 21(3), 155-164. Available at:[Link]

  • Yin, X., et al. (2022). Development of a Broad-Spectrum High Affinity Antibody for a Non-Targeted Early Warning and Verification Strategy of Organophosphorus Nerve Agents Exposure. International Journal of Molecular Sciences (MDPI), 23(16), 9119. Available at:[Link]

Sources

Exploratory

Physical properties and thermal stability of Ethyl-d5-phosphonic Dichloride

An In-depth Technical Guide to the Physical Properties and Thermal Stability of Ethyl-d5-phosphonic Dichloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties and Thermal Stability of Ethyl-d5-phosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties and thermal stability of Ethyl-d5-phosphonic Dichloride (CAS 1346598-24-0). As a deuterated organophosphorus compound, it holds significant interest for applications in medicinal chemistry and as a stable isotope-labeled standard.[1][2][3][4] This document details its key physical characteristics, outlines robust experimental protocols for their determination, and offers a thorough examination of its thermal behavior and associated hazards. The scientific rationale behind experimental methodologies is emphasized to provide a deeper understanding for researchers in the field.

Introduction: The Significance of a Deuterated Phosphonyl Chloride

Ethyl-d5-phosphonic Dichloride is the deuterated isotopologue of Ethylphosphonic Dichloride (CAS 1066-50-8).[2][5] The replacement of hydrogen atoms on the ethyl group with deuterium, a stable, non-radioactive isotope, imparts a higher molecular mass and creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds.[1] This "kinetic isotope effect" can significantly alter the metabolic fate of molecules, making deuterated compounds invaluable tools in drug discovery to enhance pharmacokinetic profiles.[1][3] Furthermore, such labeled compounds are critical as internal standards for quantitative analysis using mass spectrometry.[4]

The molecule itself is a highly reactive organophosphorus compound, characterized by two phosphorus-chlorine (P-Cl) bonds.[5] This reactivity makes it a versatile synthetic intermediate for producing a range of materials, including flame retardants and herbicides.[5] However, this reactivity also necessitates a thorough understanding of its physical properties and thermal stability to ensure safe handling, storage, and application. This guide serves as a foundational resource for professionals working with this specialized chemical.

Chemical Identity and Physical Properties

The core physical properties of Ethyl-d5-phosphonic Dichloride are summarized below. Data for its non-deuterated analogue, Ethylphosphonic Dichloride, are provided for comparison, as they are often used as a close proxy due to the limited availability of specific experimental data for the deuterated version.

PropertyEthyl-d5-phosphonic DichlorideEthylphosphonic Dichloride (Non-deuterated)
CAS Number 1346598-24-0[2]1066-50-8[5][6]
Molecular Formula C₂D₅Cl₂OP[2]C₂H₅Cl₂OP[5][6]
Molecular Weight 151.97 g/mol [2]146.94 g/mol [6]
Appearance Colorless to pale yellow liquid[5]Colorless, clear liquid[7]
Odor Pungent[5][7]Not specified
Boiling Point Not specified71-72 °C at 12 mmHg; 177 °C at 1 atm[8]; 60-65 °C at 13 hPa
Density Not specified1.376 g/mL at 25 °C; 1.37 g/cm³[7]
Solubility Soluble in organic solvents; reacts with water.[5]Soluble in organic solvents; reacts with water.[5]
Refractive Index Not specifiedn20/D 1.465

Ethyl-d5-phosphonic Dichloride is a reactive substance primarily due to the two chlorine atoms attached to the phosphorus center.[5] It readily reacts with water in a hydrolytic process to produce hydrochloric acid and ethyl-d5-phosphonic acid, highlighting the need for handling under anhydrous conditions.[5]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The protocols described herein are standard, self-validating methods employed in chemical research.

Protocol for Boiling Point Determination (Micro Method)

The micro boiling point method is an efficient technique when only a small amount of a liquid sample is available.[9] The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.[9][10]

Causality in Experimental Design: This method is chosen for its sample economy and accuracy. The use of an inverted capillary tube is critical; it traps the vapor of the substance, allowing for the precise observation of the point at which the internal vapor pressure equals the external atmospheric pressure. This moment is marked by the liquid just beginning to be drawn into the capillary tube upon cooling.[9] Slow and consistent heating is essential to maintain thermal equilibrium and avoid overshooting the boiling point, which would lead to inaccurate readings.[9][11]

Step-by-Step Methodology:

  • Apparatus Setup: Attach a small test tube containing 0.5 mL of Ethyl-d5-phosphonic Dichloride to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open-end down, into the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[9]

  • Observation: Begin heating the bath gently while stirring.[11] A stream of bubbles will emerge from the capillary tube as the air expands and is expelled.[9]

  • Reaching Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is at its boiling point.

  • Temperature Reading: Stop heating and allow the bath to cool slowly. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the precise boiling point of the liquid.[9]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_process Measurement Process cluster_result Result A1 Sample in Test Tube A2 Thermometer A1->A2 Attach B1 Immerse in Heating Bath A1->B1 A3 Inverted Capillary A3->A1 Insert B2 Heat Gently & Observe Bubbles B1->B2 B3 Observe Rapid, Continuous Bubbling B2->B3 B4 Stop Heating & Cool Slowly B3->B4 B5 Record Temperature (Liquid Enters Capillary) B4->B5 C1 Accurate Boiling Point B5->C1

Caption: Workflow for micro boiling point determination.

Thermal Stability Analysis

Thermal stability defines the temperature at which a compound begins to chemically decompose.[12] For reactive compounds like Ethyl-d5-phosphonic Dichloride, this is a critical safety and quality parameter.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability.[12][13][14] The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature increase in a specific atmosphere (e.g., inert nitrogen or reactive air).[13][15][16] A loss of mass indicates decomposition or volatilization.[14][16]

Causality in Experimental Design: TGA provides quantitative data on thermal events. By heating the sample at a constant rate, the onset temperature of decomposition can be precisely identified from the TGA curve (a plot of mass vs. temperature).[14][15] The use of an inert atmosphere, such as nitrogen, is crucial to ensure that the observed mass loss is due to thermal decomposition alone, rather than oxidative processes.[14][15] The derivative of the TGA curve (DTG curve) is often plotted to clearly show the temperature at which the rate of mass loss is maximal.[14]

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of Ethyl-d5-phosphonic Dichloride (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan onto the high-precision balance within the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate to create a non-reactive environment.[14]

  • Thermal Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[17]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature and time.[12][13]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss step is identified as the decomposition temperature.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Data Interpretation cluster_result Result P1 Weigh Sample (5-10 mg) P2 Place in TGA Pan P1->P2 A1 Load into Furnace P2->A1 A2 Purge with Inert Gas (N₂) A1->A2 A3 Execute Heating Program (e.g., 10 °C/min) A2->A3 A4 Record Mass vs. Temperature A3->A4 O1 Plot TGA Curve (% Mass vs. Temp) A4->O1 O2 Determine Onset of Decomposition O1->O2 R1 Thermal Stability Profile O2->R1

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Decomposition Profile and Hazardous Reactions
  • Thermal Decomposition: Upon heating, organophosphorus compounds may decompose to release toxic phosphorus oxides.[18] Given the presence of chlorine, the evolution of corrosive hydrogen chloride (HCl) gas is also highly probable. The non-deuterated analogue, Ethylphosphonic dichloride, is known to be combustible and can form explosive mixtures with air upon intense heating.

  • Reactivity with Water: As previously noted, the compound reacts with water.[5] This reaction is exothermic and produces corrosive acids, posing a significant hazard.

  • Reactivity with Other Agents: Organophosphates are susceptible to reacting with strong reducing agents, which can lead to the formation of highly toxic and flammable phosphine gas.[18]

The Role of Deuteration: A Scientific Perspective

The deliberate replacement of hydrogen with deuterium is a sophisticated strategy in modern chemistry.[3] The C-D bond is stronger than the C-H bond, which can slow down chemical reactions where this bond is broken—a phenomenon known as the kinetic isotope effect.

In drug development, metabolic degradation of a drug, often carried out by cytochrome P450 enzymes, frequently involves the cleavage of C-H bonds.[1] By replacing these bonds at metabolic "hot spots" with C-D bonds, the rate of metabolism can be reduced.[1] This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing.[3] The approval of the first deuterated drug by the FDA has validated this approach and spurred significant interest in the field.[3]

Safety and Handling Precautions

Based on the hazard profile of the non-deuterated Ethylphosphonic Dichloride, stringent safety measures are mandatory when handling the deuterated analogue.

  • GHS Hazard Classification: The non-deuterated compound is classified as fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[6][8] It also causes severe skin burns and eye damage.[6][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is essential. This includes:

    • Eye/Face Protection: Chemical safety goggles and a faceshield.

    • Hand Protection: Chemical-resistant gloves (e.g., rubber or neoprene).[19]

    • Respiratory Protection: Use in a well-ventilated fume hood is mandatory. A respirator with an appropriate filter (e.g., type ABEK) should be used if vapors or aerosols are generated.

    • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[8] The material is moisture-sensitive and should be stored under an inert atmosphere.[19] Keep it locked up or in an area accessible only to authorized personnel.

  • Spill and Fire Response: Do not use water or foam for fires, as the compound reacts with water to produce poisonous gas.[19] Use dry chemical or carbon dioxide extinguishers.[19] In case of a spill, absorb the material to prevent damage and handle it as hazardous waste.[8]

Conclusion

Ethyl-d5-phosphonic Dichloride is a specialized chemical reagent with significant potential in advanced scientific research, particularly in the pharmaceutical industry. Its utility is derived from both its reactive phosphonyl chloride group and the strategic incorporation of deuterium. However, its high reactivity and toxicity demand a rigorous and informed approach to its handling and characterization. This guide provides the foundational knowledge of its physical properties, thermal stability, and the validated experimental methods required to work with this compound safely and effectively.

References

  • Thermogravimetric Analyzer (TGA). (2026, March 16). NETZSCH.
  • Boiling Point Determin
  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.
  • BOILING POINT DETERMIN
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • Determination of a Boiling Point. (n.d.). Vernier.
  • Determination of boiling point. (n.d.). University of Technology.
  • Ethylphosphonic dichloride 98%. (n.d.). Sigma-Aldrich.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
  • ETHYL PHOSPHONOTHIOIC DICHLORIDE. (n.d.). CAMEO Chemicals, NOAA.
  • C.A.B. (n.d.). Organophosphate Toxicity.
  • What does thermogravimetric analysis (TGA) measure? (2024, November 13).
  • Phosphonic dichloride, ethyl-. (n.d.).
  • Organophosph
  • ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S. (n.d.). CAMEO Chemicals, NOAA.
  • Le Coguic, A., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps.
  • CAS 1066-50-8: Ethylphosphonic dichloride. (n.d.). CymitQuimica.
  • Ethylphosphonic Dichloride. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency.
  • Fortin, S., Dupont, F., & Deslongchamps, P. (2002). Preparation of [1-(Methoxymethylcarbamoyl)ethyl] phosphonic acid bis-(2,2,2-trifluoroethyl) ester. Organic Syntheses.
  • Site-selective and multiple deuteration and application to drug discovery. (n.d.). Tokyo University of Science.
  • Ethyl-d5-phosphonic Dichloride. (n.d.).
  • Safety Data Sheet - Ethyl dichlorophosph
  • Ethylphosphonic dichloride, CAS: 1066-50-8. (n.d.). ISOMERLAB.
  • Ethylphosphonic dichloride 98%. (n.d.). Sigma-Aldrich.
  • Hoffmann, F., et al. (2012). Investigation of thermal decomposition of phosphonic acids.
  • Savini, F., et al. (2014).
  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297.
  • Applications of deuteration and methods for H/D exchange. (n.d.).
  • Chiral Phosphoric Acid Catalyzed Enantioselective Transfer Deuteration of Ketimines by Use of Benzothiazoline As a Deuterium Donor: Synthesis of Optically Active Deuterated Amines. (n.d.).
  • Doyle, M. P., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry.
  • Leron, R. B., & Li, M. H. (2017). Investigation on the Thermal Stability of Deep Eutectic Solvents. Thermo.

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Foundational

Introduction: The Role of Isotopically Labeled Standards in Modern Analytics

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of Ethyl-d5-phosphonic Dichloride In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the acc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of Ethyl-d5-phosphonic Dichloride

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy of quantitative measurements is paramount. Stable isotope-labeled compounds are indispensable tools that enable this precision. Ethyl-d5-phosphonic Dichloride, a deuterated analog of Ethylphosphonic Dichloride, serves as a critical internal standard for mass spectrometry-based assays. Its five deuterium atoms provide a distinct mass shift from its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer.[1][2]

Because deuterated standards are chemically and structurally almost identical to the analyte of interest, they exhibit nearly the same behavior during sample preparation, chromatographic separation, and ionization.[1][2] This co-elution and similar ionization response allow the labeled standard to normalize for variations in sample extraction, matrix effects, and instrument performance, ensuring highly reliable and reproducible quantification. This guide provides a comprehensive examination of the theoretical and experimental characterization of Ethyl-d5-phosphonic Dichloride, focusing on its exact mass and unique isotopic signature.

Part 1: Core Principles of Mass and Isotopic Abundance

Before analyzing Ethyl-d5-phosphonic Dichloride, it is essential to understand the foundational concepts that govern its mass spectrometric profile.

  • Average Molecular Weight vs. Monoisotopic Mass : The molecular weight often seen on chemical data sheets (e.g., 151.97 for C₂D₅Cl₂OP) is the average mass, calculated using the weighted average of all natural isotopes of each element.[3] However, high-resolution mass spectrometry measures the mass of individual isotopic compositions (isotopologues). The monoisotopic mass is the mass of the molecule calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³¹P, ³⁵Cl). This is the value of greatest interest in high-resolution mass spectrometry.

  • Exact Mass : This is the calculated mass of a molecule based on the precise masses of its constituent isotopes, not the integer masses. For example, the exact mass of ¹⁶O is 15.994915 Da, not 16. The ability to measure mass with high accuracy and precision allows for the confident determination of elemental composition.

  • Isotopic Distribution : Most elements exist naturally as a mixture of stable isotopes. For Ethyl-d5-phosphonic Dichloride, the most significant contributions to the isotopic pattern come from Carbon (¹³C has a natural abundance of ~1.1%) and, most notably, Chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%). The presence of two chlorine atoms in the molecule results in a highly characteristic cluster of peaks separated by 2 Da (M, M+2, M+4), with relative intensities dictated by the statistical probability of incorporating different chlorine isotopes.

Part 2: Theoretical Mass and Isotopic Profile of Ethyl-d5-phosphonic Dichloride

A theoretical understanding of the molecule's properties is the bedrock upon which any experimental protocol is built. This allows for the validation of experimental results.

Chemical Information

Property Value Source
Chemical Name Ethyl-d5-phosphonic Dichloride [3]
Synonyms Ethyl-d5-phosphonic Acid Dichloride, Dichloro(ethyl-d5)phosphine Oxide [3]
Molecular Formula C₂D₅Cl₂OP [3]

| CAS Number | 1346598-24-0 |[3] |

Calculation of Monoisotopic and Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms.

ElementIsotopeQuantityExact Mass (Da)Total Mass (Da)
Carbon¹²C212.00000024.000000
Deuterium²H (D)52.01410210.070510
Chlorine³⁵Cl234.96885369.937706
Oxygen¹⁶O115.99491515.994915
Phosphorus³¹P130.97376230.973762
Total Monoisotopic Exact Mass 150.976893
Predicted Isotopic Distribution

The isotopic pattern is dominated by the two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks can be predicted based on the natural abundances of ³⁵Cl and ³⁷Cl. The contribution from ¹³C further modifies this pattern.

PeakRelative MassTheoretical Abundance (%)Primary Isotopes
M (Monoisotopic) 150.9769100.00¹²C₂, D₅, ³⁵Cl₂, ¹⁶O, ³¹P
M+1 151.97913.15¹³C₁, ¹²C₁, D₅, ³⁵Cl₂, ¹⁶O, ³¹P
M+2 152.973965.04¹²C₂, D₅, ³⁵Cl₁, ³⁷Cl₁, ¹⁶O, ³¹P
M+3 153.97612.12¹³C₁, ¹²C₁, D₅, ³⁵Cl₁, ³⁷Cl₁, ¹⁶O, ³¹P
M+4 154.970910.58¹²C₂, D₅, ³⁷Cl₂, ¹⁶O, ³¹P

Note: Abundances are calculated and may vary slightly based on the calculation software used.

Part 3: Experimental Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Methodology Selection

To experimentally verify the theoretical mass and isotopic distribution, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique. Ethylphosphonic dichloride is a liquid with a defined boiling point, making it sufficiently volatile for GC analysis.[4][5] The gas chromatograph provides excellent separation of the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum for analysis.

  • Expertise & Causality : We select a non-polar capillary column (such as a 5% phenyl polysiloxane phase) because it separates compounds primarily based on their boiling points, which is suitable for a relatively simple, pure standard.[6] For ionization, Electron Ionization (EI) is often used as a standard method. While EI can cause fragmentation, it provides a reproducible fragmentation pattern that can be used for structural confirmation. For a clearer view of the molecular ion cluster, a "softer" ionization technique like Chemical Ionization (CI) could be employed to minimize fragmentation and emphasize the M, M+2, and M+4 peaks. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is required to measure the exact mass with sufficient accuracy to confirm the elemental composition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Interpretation A 1. Dilute Standard in Anhydrous Solvent (e.g., Dichloromethane) B 2. Inject into GC A->B C 3. Chromatographic Separation on Capillary Column B->C D 4. Elution and Transfer to MS C->D E 5. Ionization (Electron Ionization) D->E F 6. Mass Analysis (High-Resolution TOF) E->F G 7. Acquire Mass Spectrum F->G H 8. Determine Exact Mass of Monoisotopic Peak G->H I 9. Analyze Isotopic Distribution Pattern G->I J 10. Compare Experimental Data to Theoretical Profile H->J I->J

Sources

Protocols & Analytical Methods

Method

Introduction: The Imperative for Precision in Quantitative Analysis

An In-Depth Guide to the Application of Ethyl-d5-phosphonic Dichloride as an Internal Standard for GC-MS Analysis In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Ethyl-d5-phosphonic Dichloride as an Internal Standard for GC-MS Analysis

In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the journey from sample injection to final concentration value is fraught with potential sources of variability. Fluctuations in injection volume, sample degradation during preparation, matrix-induced signal suppression or enhancement, and instrument response drift can all compromise the accuracy and precision of quantitative results. To surmount these challenges, the use of an internal standard (IS) is not merely a best practice but a fundamental requirement for robust and reliable quantification.[1]

An internal standard is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—at the beginning of the sample preparation process.[1] The principle is that the IS experiences the same analytical variations as the target analyte. By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to significantly improved data quality.

The ideal internal standard is a close chemical analogue of the analyte but is not naturally present in the sample.[1] Stable Isotope-Labeled (SIL) internal standards represent the gold standard in this regard.[2] These are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, ¹³C, ¹⁵N). A SIL-IS, such as Ethyl-d5-phosphonic Dichloride, exhibits nearly identical physicochemical properties to its non-labeled counterpart, ethylphosphonic dichloride. This ensures it co-elutes during chromatography and behaves similarly during extraction, derivatization, and ionization, thus providing the most accurate correction for analytical variability and matrix effects.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl-d5-phosphonic Dichloride as an internal standard for the GC-MS analysis of ethylphosphonic acid and related organophosphorus compounds.

Physicochemical Profile: Ethyl-d5-phosphonic Dichloride

Ethyl-d5-phosphonic Dichloride is a deuterated organophosphorus compound designed specifically for use as an internal standard.

  • Chemical Name: Ethyl-d5-phosphonic Dichloride

  • CAS Number: 1346598-24-0[5]

  • Molecular Formula: C₂D₅Cl₂OP[5]

  • Molecular Weight: 151.97 g/mol [5]

It is the deuterated analogue of Ethylphosphonic dichloride (CAS 1066-50-8).[6][7] Structurally, the five hydrogen atoms on the ethyl group are replaced with deuterium. This mass shift of +5 Da is easily resolved by a mass spectrometer, allowing for simultaneous detection of the analyte and the internal standard without signal overlap.

Ethylphosphonic dichloride is a reactive, colorless to pale yellow liquid that is soluble in organic solvents.[6] A critical property is its reactivity with water, wherein it hydrolyzes to form ethylphosphonic acid and hydrochloric acid.[6] Similarly, Ethyl-d5-phosphonic Dichloride will readily hydrolyze in aqueous sample matrices or protic solvents to form Ethyl-d5-phosphonic acid, the direct stable-isotope-labeled counterpart to the analyte of interest. This in-situ generation is advantageous, as it ensures the IS is in the same chemical form as the analyte prior to any derivatization steps.

Principle of the Method: Derivatization and GC-MS Quantification

Alkylphosphonic acids, including ethylphosphonic acid, are polar, non-volatile compounds, making them unsuitable for direct GC analysis.[8][9][10] To overcome this, a derivatization step is mandatory to convert the polar phosphonic acid group into a more volatile and thermally stable ester.[11] Silylation is a widely used and effective technique.[12] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed to replace the acidic protons with trimethylsilyl (TMS) groups.[13][14]

The analytical workflow hinges on the following principles:

  • Standardization: A precise and constant amount of Ethyl-d5-phosphonic Dichloride (which converts to Ethyl-d5-phosphonic acid) is added to every sample and calibration standard.

  • Co-Derivatization: Both the native ethylphosphonic acid (analyte) and the Ethyl-d5-phosphonic acid (IS) undergo the same derivatization reaction (e.g., silylation), yielding their respective volatile derivatives.

  • Co-Elution: The derivatized analyte and IS have nearly identical chromatographic properties and will co-elute from the GC column. A slight shift to an earlier retention time for the deuterated compound is often observed due to the chromatographic isotope effect.[15]

  • Differential Detection: In the mass spectrometer, under Electron Ionization (EI), both compounds will fragment in a similar manner. However, the fragments from the d5-IS will be 5 mass units heavier than the corresponding fragments from the analyte. This mass difference allows the MS to selectively monitor and quantify each compound without interference using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.

  • Ratio-Based Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of the analyte in an unknown sample is then determined from its measured peak area ratio using this calibration curve. This ratiometric approach corrects for variations throughout the analytical process.[1]

Detailed Application Protocol

This protocol provides a framework for the analysis of ethylphosphonic acid in an aqueous matrix. Optimization will be required for different sample types and instrument configurations.

Part 1: Materials and Reagents
  • Internal Standard (IS): Ethyl-d5-phosphonic Dichloride (e.g., Pharmaffiliates, CAS 1346598-24-0)

  • Analyte Standard: Ethylphosphonic acid

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Acetonitrile (anhydrous), Pyridine (anhydrous), Hexane (GC grade)

  • Reagents: Deionized water, Anhydrous Sodium Sulfate

  • Equipment: GC-MS system with an autosampler, analytical balance, volumetric flasks, pipettes, 2 mL GC vials with inserts, heating block or oven, vortex mixer, centrifuge.

Part 2: Preparation of Standards
  • IS Stock Solution (100 µg/mL):

    • Carefully weigh 10 mg of Ethyl-d5-phosphonic Dichloride into a 100 mL volumetric flask.

    • Dilute to volume with acetonitrile. This stock solution contains the hydrolyzed form, Ethyl-d5-phosphonic acid. Store at 2-8°C.

  • IS Working Solution (1 µg/mL):

    • Pipette 1 mL of the 100 µg/mL IS Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with acetonitrile.

  • Analyte Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of ethylphosphonic acid into a 100 mL volumetric flask.

    • Dilute to volume with deionized water.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into a blank matrix (e.g., deionized water). A typical range might be 10, 25, 50, 100, 250, and 500 ng/mL.

Part 3: Sample Preparation and Derivatization Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization A 1. Aliquot Sample (1 mL of Calibrator or Unknown) B 2. Add IS (50 µL of 1 µg/mL Working IS) A->B C 3. Evaporate to Dryness (Nitrogen stream, 50°C) B->C D 4. Add Reagents (50 µL Pyridine + 100 µL BSTFA) C->D E 5. React (Vortex, Heat at 70°C for 60 min) D->E F 6. Cool to Room Temp E->F G 7. Transfer to GC Vial (with insert) F->G H 8. Inject into GC-MS G->H

Caption: Experimental workflow from sample preparation to GC-MS injection.

Step-by-Step Procedure:

  • Pipette 1.0 mL of each calibration standard, QC sample, and unknown sample into separate glass tubes.

  • To each tube, add exactly 50 µL of the IS Working Solution (1 µg/mL). This results in a final IS concentration of 50 ng/mL in each sample.

  • Vortex briefly.

  • Evaporate the samples to complete dryness under a gentle stream of nitrogen in a heating block set to 50°C. It is critical to ensure all water is removed.

  • To the dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA (+1% TMCS).[13]

  • Immediately cap the tubes, vortex for 30 seconds, and heat in a heating block at 70°C for 60 minutes to ensure complete derivatization.[10]

  • Allow the tubes to cool to room temperature.

  • Transfer the derivatized sample to a 2 mL GC vial with a glass insert for analysis.

Part 4: GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for your specific instrument.

Parameter Setting Rationale
GC System
InjectorSplitless, 250°CEnsures efficient volatilization of derivatized analytes without discrimination.
Injection Volume1 µLA standard volume; may be adjusted based on sensitivity requirements.
LinerSingle Taper Gooseneck with WoolPromotes sample focusing and protects the column from non-volatile residues.
ColumnSH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed 5% phenyl-methylpolysiloxane column provides good inertness and resolution.
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency and is inert.
Oven Program60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A typical program to separate the analyte from solvent and matrix components.
MS System
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°CA standard temperature to promote ionization while minimizing thermal degradation.
Interface Temp.280°CPrevents condensation of analytes between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Provides maximum sensitivity and selectivity by monitoring only specific ions.
SIM Ions (m/z) Analyte (di-TMS-Ethylphosphonate): 254 (Quantifier), 239, 195 (Qualifiers) IS (di-TMS-Ethyl-d5-phosphonate): 259 (Quantifier), 244 (Qualifier)Specific ions are chosen based on the mass spectrum of the derivatized standards. The quantifier ion should be abundant and unique.

Method Validation: Ensuring Trustworthy Results

A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[16][17] Validation should be performed according to established guidelines from regulatory bodies like the FDA or international standards such as ICH.[18][19][20]

G cluster_core Core Principle cluster_process Analytical Process cluster_output Data Output IS Internal Standard (IS) Known Concentration Prep Sample Prep & Derivatization IS->Prep Analyte Analyte Unknown Concentration Analyte->Prep Inject GC-MS Injection & Analysis Prep->Inject Ratio Area Ratio (Analyte / IS) Inject->Ratio CalCurve Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve Result Final Concentration CalCurve->Result

Sources

Application

Sample preparation protocols for Ethyl-d5-phosphonic Dichloride in environmental matrices

Advanced Sample Preparation and Derivatization Protocols for Ethyl-d5-phosphonic Dichloride in Environmental Matrices Introduction & Mechanistic Rationale Ethylphosphonic dichloride (EPDC) is a Schedule 2 chemical under...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Sample Preparation and Derivatization Protocols for Ethyl-d5-phosphonic Dichloride in Environmental Matrices

Introduction & Mechanistic Rationale

Ethylphosphonic dichloride (EPDC) is a Schedule 2 chemical under the Chemical Weapons Convention (CWC), functioning as a direct precursor for V-series nerve agents such as VX[1]. In environmental and forensic analytical chemistry, its isotopically labeled counterpart, Ethyl-d5-phosphonic Dichloride, is utilized as a highly specific internal standard (IS) or surrogate to trace the environmental fate of organophosphorus chemical warfare agents (CWAs) and agricultural pesticides[2].

The Hydrolysis Imperative: EPDC is extremely moisture-sensitive, reacting violently with water to liberate hydrogen chloride gas and yield ethylphosphonic acid (EPA)[3]. Consequently, when Ethyl-d5-phosphonic Dichloride is spiked into environmental matrices (which inherently contain water or soil moisture), it undergoes instantaneous in-situ hydrolysis to form Ethyl-d5-phosphonic acid (d5-EPA). Therefore, the analytical workflow fundamentally shifts from isolating the dichloride to extracting and derivatizing the highly polar, non-volatile d5-EPA degradation product[4].

The Derivatization Requirement: Alkylphosphonic acids possess active hydroxyl protons that strongly adsorb to the active sites of standard Gas Chromatography (GC) columns, resulting in severe peak tailing or complete irreversible retention[4]. To achieve the volatility, thermal stability, and detectability required for Gas Chromatography-Mass Spectrometry (GC-MS), these active protons must be replaced with non-polar moieties through targeted silylation or alkylation[1][2].

Experimental Workflow

Workflow N1 Environmental Matrix (Soil/Water) N2 Spike: Ethyl-d5-phosphonic Dichloride (Internal Standard) N1->N2 N3 In-situ Hydrolysis (Yields d5-EPA) N2->N3 H2O Exposure N4 Sample Extraction (SAX-SPE or LLE) N3->N4 Isotopic Equilibration N5 Evaporation to Dryness (Critical for Silylation) N4->N5 Organic Eluate N6 Derivatization (BSTFA / PFBBr) N4->N6 Direct Aqueous Derivatization N5->N6 Reagent Addition N7 GC-MS/MS Analysis (EI or NICI Mode) N6->N7 Volatile Derivative

Fig 1: Workflow for Ethyl-d5-phosphonic Dichloride prep in environmental matrices.

Protocol A: Solid-Phase Extraction (SPE) and Silylation

Causality Focus: Silylation reagents are highly sensitive to water. The extraction phase must completely isolate the d5-EPA from the aqueous matrix, and the subsequent evaporation must achieve absolute dryness to prevent the catastrophic quenching of the silylating reagent[1].

Materials: Strong Anion Exchange (SAX) SPE cartridges, Methanol, 1% HCl in Methanol, BSTFA + 1% TMCS, Anhydrous Pyridine.

Step-by-Step Methodology:

  • Matrix Equilibration: Spike 10 µL of Ethyl-d5-phosphonic Dichloride standard (100 µg/mL in dry hexane) into 10 mL of the environmental water sample (or filtered aqueous soil extract). Allow 30 minutes for complete hydrolysis to d5-EPA and isotopic equilibration with native analytes.

  • SPE Conditioning: Condition the SAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the 10 mL equilibrated sample through the cartridge at a flow rate of 1-2 mL/min. Mechanism: The anionic d5-EPA is retained on the positively charged quaternary amine sorbent.

  • Washing & Elution: Wash the cartridge with 5 mL of methanol to remove neutral interferences. Elute the target analytes using 5 mL of 1% HCl in methanol. The acidic environment protonates the phosphonate, releasing it from the sorbent.

  • Evaporation: Transfer the eluate to a glass vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

    • Self-Validation Step: Visually confirm the absence of any liquid droplets. Run an unspiked matrix blank in parallel to confirm the absence of native EPA and verify that no residual moisture is suppressing the internal standard signal.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine to the dried residue. Vortex and heat at 60°C for 60 minutes[1].

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode.

Protocol B: Direct Aqueous Alkylation via Phase-Transfer

Causality Focus: To bypass the time-consuming and error-prone drying step required for silylation, phase-transfer catalysis can be employed. This allows the simultaneous extraction and alkylation of d5-EPA directly from the aqueous phase into an organic solvent, forming highly electron-capturing pentafluorobenzyl (PFB) esters ideal for ultra-trace detection[2].

Materials: 0.1 M Pentafluorobenzyl bromide (PFBBr) in dichloromethane (DCM), Tetrabutylammonium hydrogen sulfate (TBAHS), 0.5 M Carbonate buffer (pH 9).

Step-by-Step Methodology:

  • pH Adjustment: To 5 mL of the spiked environmental sample, add 1 mL of 0.5 M carbonate buffer to adjust the pH to ~9.0. Mechanism: This ensures the d5-EPA is fully deprotonated and ready for ion-pairing.

  • Reagent Addition: Add 50 mg of TBAHS (phase-transfer catalyst) and 2 mL of 0.1 M PFBBr in DCM.

  • Biphasic Reaction: Seal the vial and heat at 60°C for 60 minutes with continuous, vigorous agitation. Mechanism: The TBAHS transports the deprotonated d5-EPA into the DCM layer, where it undergoes rapid nucleophilic substitution with PFBBr.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the lower organic (DCM) layer and pass it through a small plug of anhydrous sodium sulfate to remove trace water[1].

    • Self-Validation Step: Spike a known concentration of a secondary surrogate (e.g., d7-propylphosphonic acid) into the DCM layer post-extraction to calculate the exact phase-transfer recovery rate of the d5-EPA.

  • Analysis: Inject 1 µL into the GC-MS operating in Negative Ion Chemical Ionization (NICI) mode using methane as the reagent gas[2].

Note on Advanced Alternatives: Recent analytical advancements have introduced fluorinated phenyldiazomethane reagents (e.g., 1-(diazomethyl)-3,5-bis(trifluoromethyl)benzene), which allow for direct aqueous derivatization in under 5 minutes without the need for phase-transfer catalysts, achieving robust ng/mL sensitivity[5].

Quantitative Data & Derivatization Comparison

The following table summarizes the operational parameters and analytical outcomes for the primary derivatization strategies used for ethylphosphonic acid derivatives:

Derivatization ReagentTarget DerivativeGC-MS ModeTypical LODMatrix CompatibilityKey Advantage / Mechanism
BSTFA + 1% TMCS TMS EsterEI / PICI10 - 100 ng/mLDry Extracts OnlyBroad applicability; replaces active protons with volatile trimethylsilyl groups.
MTBSTFA + 1% TBDMSCl TBDMS EsterEI / PICI5 - 50 ng/mLDry Extracts OnlyHighly stable derivatives; yields a highly abundant and distinct [M-57]+ diagnostic ion.
PFBBr (Phase-Transfer) PFB EsterNICI0.1 - 5 ng/mLAqueous / Two-PhaseExtreme sensitivity; pentafluorobenzyl groups act as ideal electron-capture targets.
Fluorinated Diazomethanes Aryl-alkyl EsterNICI / EI< 1 ng/mLDirect AqueousUltra-rapid (5 min reaction); completely eliminates the need for prior sample extraction.

References

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives | Journal of the American Society for Mass Spectrometry. acs.org.[Link]

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. nih.gov.[Link]

  • Direct Derivatization and Rapid GC-MS Screening of Nerve Agent Markers in Aqueous Samples | Analytical Chemistry. acs.org.[Link]

Sources

Method

Derivatization techniques for trace Ethyl-d5-phosphonic Dichloride detection

Application Note: Advanced Derivatization Strategies for Trace Detection of Ethyl-d5-phosphonic Dichloride (d5-EADC) Introduction & Mechanistic Causality Ethyl-d5-phosphonic dichloride (d5-EADC) serves as a critical deut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for Trace Detection of Ethyl-d5-phosphonic Dichloride (d5-EADC)

Introduction & Mechanistic Causality

Ethyl-d5-phosphonic dichloride (d5-EADC) serves as a critical deuterated internal standard for the quantification of ethylphosphonic dichloride, a highly reactive Schedule 1/2 precursor under the Chemical Weapons Convention (CWC)[1]. Due to the extreme electrophilicity of its phosphorus-chlorine (P-Cl) bonds, d5-EADC is highly susceptible to nucleophilic attack by ambient moisture, rapidly degrading into ethyl-d5-phosphonic acid (d5-EPA)[2].

Direct gas chromatography-mass spectrometry (GC-MS) analysis of intact d5-EADC is analytically impossible. The polar and reactive nature of the compound leads to irreversible column adsorption, thermal degradation, and asymmetric peak tailing[1]. Therefore, derivatization is an absolute requirement to neutralize the reactive P-Cl bonds, increase volatility, and enhance thermal stability prior to instrumental analysis.

This technical guide details two self-validating derivatization workflows tailored to the sample matrix:

  • Direct Alcoholysis (Esterification): Converts intact d5-EADC into a stable dialkyl phosphonate using 1-propanol. Pyridine is mechanistically required as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction forward and protecting the GC column from acid-catalyzed phase bleed[3].

  • Hydrolysis & Silylation: Deliberately hydrolyzes d5-EADC to d5-EPA, followed by derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile bis-TMS ester[2]. This is the required pathway for aqueous or environmental matrices where intact d5-EADC cannot be preserved.

Reaction Pathways and Workflow Logic

Mechanism EADC Ethyl-d5-phosphonic Dichloride (d5-EADC) Alcohol 1-Propanol + Pyridine (60°C) EADC->Alcohol Direct Alcoholysis Water H2O (Hydrolysis) EADC->Water Rapid Hydrolysis Diester Dipropyl ethyl-d5- phosphonate Alcohol->Diester Nucleophilic Substitution EPA Ethyl-d5-phosphonic Acid (d5-EPA) Water->EPA P-Cl to P-OH BSTFA BSTFA + 1% TMCS (60°C) EPA->BSTFA Silylation TMSEster Bis-TMS ethyl-d5- phosphonate BSTFA->TMSEster Active H Replacement

Fig 1: Chemical reaction pathways for d5-EADC derivatization via alcoholysis and silylation.

Workflow Sample Trace Sample Containing d5-EADC Decision Matrix Type? Sample->Decision Organic Organic Matrix (Aprotic) Decision->Organic Non-polar solvent Aqueous Aqueous/Environmental Decision->Aqueous Water/Soil extract DerivOrg Direct Alcoholysis (1-Propanol/Pyridine) Organic->DerivOrg DerivAq Evaporation & Silylation (BSTFA/TMCS) Aqueous->DerivAq AnalysisOrg GC-EI-MS / GC-CI-MS DerivOrg->AnalysisOrg AnalysisAq GC-EI-MS or LC-MS/MS DerivAq->AnalysisAq

Fig 2: Decision matrix for selecting the appropriate d5-EADC derivatization workflow.

Experimental Protocols

Protocol A: Direct Alcoholysis for Aprotic Organic Extracts

This protocol is designed for samples where d5-EADC is extracted into a non-polar solvent (e.g., n-hexane) and remains intact[2]. The self-validating nature of this protocol relies on the biphasic wash step, which removes excess pyridine and confirms the successful conversion of the polar dichloride into a lipophilic diester.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry 5 mL glass vial, combine 0.1 mL of anhydrous 1-propanol with 50 µL of anhydrous pyridine[2]. Scientific Insight: Pyridine acts as the catalytic base; without it, the reaction yields poor recoveries due to HCl-mediated degradation[3].

  • Sample Addition: Add the organic sample extract (containing trace d5-EADC in n-hexane) to the vial.

  • Derivatization: Seal the vial tightly, vortex for 10 seconds, and heat in a block at 60 °C for 60 minutes[2].

  • Quenching & Clean-up: Cool to room temperature. Add 1.0 mL of deionized water and shake vigorously for 1 minute. The water quenches unreacted reagents and partitions the pyridinium chloride salts into the aqueous phase[2].

  • Extraction: Add 1.0 mL of n-hexane, shake for 1 minute, and allow phase separation. Collect the upper (organic) phase[2].

  • Drying: Pass the collected organic phase through a small bed of anhydrous sodium sulfate (Na2SO4) to remove residual moisture[2].

  • Analysis: Inject 1 µL into the GC-MS (EI or CI mode).

Protocol B: Hydrolysis and Silylation for Aqueous Matrices

In environmental or biological matrices, d5-EADC rapidly hydrolyzes to d5-EPA. Silylation is the recommended procedure for these polar degradation products[1].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the aqueous sample (containing hydrolyzed d5-EADC, now d5-EPA) into a 2 mL autosampler vial[2].

  • Evaporation: Evaporate the sample to complete dryness under a gentle, strictly controlled stream of high-purity nitrogen. Scientific Insight: Any residual moisture will aggressively consume the BSTFA reagent, leading to incomplete derivatization and false negatives.

  • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous acetonitrile to the dried residue[2]. The TMCS acts as a catalyst to ensure complete silylation of sterically hindered hydroxyl groups.

  • Incubation: Seal the vial and heat at 60 °C for 30 minutes[2].

  • Dilution: Cool the reaction mixture to room temperature and dilute with 200 µL of anhydrous dichloromethane[2].

  • Analysis: Analyze the unpurified mixture directly via GC-MS[2]. For enhanced sensitivity in complex matrices, LC-ESI-MS/MS with cationic derivatization agents can be used as an alternative to GC-MS[4].

Quantitative Data Presentation

The following table summarizes the analytical parameters and expected performance metrics for the two derivatization strategies.

ParameterProtocol A: Direct AlcoholysisProtocol B: Silylation
Target Analyte State Intact d5-EADCHydrolyzed d5-EADC (d5-EPA)
Derivatization Reagents 1-Propanol + PyridineBSTFA + 1% TMCS
Reaction Conditions 60 °C, 60 min60 °C, 30 min
Resulting Derivative Dipropyl ethyl-d5-phosphonateBis-TMS ethyl-d5-phosphonate
Optimal Matrix Aprotic Solvents (Hexane, DCM)Aqueous / Environmental Extracts
Typical LOD (GC-MS) 10 - 50 ng/mL1 - 10 ng/mL
Derivative Stability High (> 1 week at 4 °C)Moderate (Highly moisture sensitive)
Instrument Compatibility GC-EI-MS, GC-CI-MSGC-EI-MS, GC-CI-MS

References

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives Journal of the American Society for Mass Spectrometry (ACS Publications) 2

  • Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples ResearchGate 3

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids MDPI 4

Sources

Application

LC-MS/MS quantitative analysis protocols using Ethyl-d5-phosphonic Dichloride

Application Note: High-Precision LC-MS/MS Quantitative Analysis of Polar Organophosphonates Using Ethyl-d5-phosphonic Dichloride-Derived Internal Standards Introduction & Mechanistic Rationale The accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision LC-MS/MS Quantitative Analysis of Polar Organophosphonates Using Ethyl-d5-phosphonic Dichloride-Derived Internal Standards

Introduction & Mechanistic Rationale

The accurate quantification of highly polar organophosphonates—such as the broad-spectrum antibiotic fosfomycin and the Russian VX (VR) nerve agent biomarker ethylphosphonic acid (EPA)—in biological matrices presents a persistent bioanalytical challenge[1]. Their low molecular weight, extreme polarity (logP < -1), and lack of chromophores necessitate the use of Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS)[2].

Causality of Internal Standard Selection: During negative-ion electrospray ionization (ESI-), co-eluting matrix components (e.g., phospholipids, salts) cause severe ion suppression. While unlabeled EPA is frequently used as an internal standard (IS) for fosfomycin quantification[3], it does not perfectly co-elute with fosfomycin, leading to differential matrix effects. Furthermore, in chemical warfare agent (CWA) biomonitoring, endogenous EPA is the target analyte itself, precluding its use as an IS[1].

To establish a self-validating analytical system, a stable isotope-labeled internal standard (SIL-IS) is mandatory. Ethyl-d5-phosphonic dichloride ( ) serves as a highly reactive, cost-effective precursor for the on-demand micro-synthesis of Ethyl-d5-phosphonic acid (EPA-d5)[4]. Synthesizing EPA-d5 freshly from the dichloride precursor ensures maximum isotopic purity and mitigates the degradation issues often seen in stored aqueous phosphonate standards.

Micro-Synthesis of Ethyl-d5-phosphonic Acid (EPA-d5)

Objective: Convert Ethyl-d5-phosphonic dichloride to EPA-d5 via controlled hydrolysis. Causality: The dichloride precursor is highly sensitive to moisture. Controlled hydrolysis with a weak base (pyridine) neutralizes the generated HCl, driving the reaction to completion without degrading the phosphonate backbone[4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10% (v/v) solution of Ethyl-d5-phosphonic dichloride in anhydrous n-hexane.

  • Hydrolysis Reaction: In a 5 mL glass vial, combine 100 µL of the precursor solution with 1 mL of deionized water and 50 µL of pyridine.

  • Incubation: Vortex the mixture vigorously for 1 minute, then heat at 60 °C for 60 minutes in a thermomixer[4].

  • Liquid-Liquid Extraction (LLE): Add 1 mL of n-hexane to the vial, shake for 1 minute, and allow phase separation. The unreacted organic impurities partition into the upper hexane layer, while the highly polar EPA-d5 remains in the lower aqueous phase.

  • Recovery: Carefully collect the lower aqueous phase. Lyophilize (freeze-dry) overnight to obtain pure EPA-d5 powder.

  • Stock Solution: Reconstitute the EPA-d5 powder in methanol to a concentration of 1 mg/mL. Store at -20 °C.

Workflow A Ethyl-d5-phosphonic Dichloride B Hydrolysis (H2O, 60°C) A->B Precursor C EPA-d5 (SIL-IS) B->C Yield D Sample Prep (Protein Ppt) C->D Spike IS E HILIC-MS/MS (MRM Mode) D->E Eluate F Quantification (Fosfomycin/EPA) E->F Data

Figure 1. End-to-end analytical workflow from EPA-d5 synthesis to LC-MS/MS quantification.

Sample Preparation Protocol (Plasma/Urine)

Objective: Extract target analytes (Fosfomycin/EPA) from biological matrices while removing proteinaceous and phospholipid interferences.

Step-by-Step Protocol:

  • Aliquoting: Transfer 50 µL of plasma or urine into a 96-well protein precipitation plate[5].

  • IS Spiking: Add 10 µL of the EPA-d5 working solution (10 µg/mL in HPLC-grade water) to each well. Vortex briefly to equilibrate.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: Acetonitrile is a superior precipitant for HILIC workflows compared to methanol because it matches the weak eluent strength of the HILIC mobile phase, preventing peak distortion[2].

  • Extraction: Vortex the plate for 2 minutes at 1200 rpm. Apply positive pressure (15 psi) to push the eluate through the filter into a collection plate[5].

  • Chromatographic Focusing: Dilute the eluate 1:1 with 5 mM ammonium acetate buffer (pH 4.8). Causality: Injecting 100% organic eluate into a HILIC column causes poor peak shape for highly polar analytes. Aqueous dilution ensures the sample plug partitions correctly into the stationary phase's water layer.

Pathway VR Russian VX (VR) Nerve Agent Hydrolysis Enzymatic/Chemical Hydrolysis VR->Hydrolysis EPA Ethylphosphonic Acid (EPA Biomarker) Hydrolysis->EPA Major Pathway MPA Methylphosphonic Acid (MPA) EPA->MPA Slow Degradation

Figure 2. Degradation pathway of Russian VX (VR) nerve agent into ethylphosphonic acid (EPA).

LC-MS/MS Analytical Workflow

Objective: Achieve baseline separation of polar phosphonates and quantify using Multiple Reaction Monitoring (MRM).

Table 1: HILIC Chromatographic Parameters

Parameter Specification
Column ZIC-HILIC or Synergi Polar-RP (2.1 x 50 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

| Gradient Program | 0-1 min: 90% B; 1-4 min: Ramp to 50% B; 4-5 min: 50% B; 5.1-7 min: 90% B |

Causality: HILIC operates inversely to reversed-phase chromatography. The high initial organic concentration (90% B) promotes the retention of polar phosphonates. The increasing aqueous gradient elutes the analytes[6].

Table 2: MS/MS MRM Parameters (Negative ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) Purpose
Fosfomycin 137.0 79.0 -15 -22 Quantifier
Fosfomycin 137.0 63.0 -15 -20 Qualifier
EPA (VR Marker) 109.0 79.0 -70 -25 Quantifier

| EPA-d5 (SIL-IS) | 114.0 | 79.0 | -70 | -25 | Internal Standard |

Causality of Fragmentation: The m/z 79 product ion corresponds to the metaphosphate anion ( ), a universal and highly stable fragment for organophosphonates, providing maximum sensitivity and signal-to-noise ratio in negative mode[3].

Method Validation & System Self-Validation

A self-validating analytical system requires continuous monitoring of the SIL-IS response across all samples.

  • Matrix Effect (ME): Calculated by comparing the peak area of EPA-d5 spiked post-extraction to a neat standard. Acceptable ME is 85-115%. EPA-d5 ensures that any ion suppression occurring at the retention time of the phosphonate moiety is proportionally corrected.

  • Linearity: The method demonstrates linearity from 5 to 2000 ng/mL for EPA and 1 to 500 µg/mL for Fosfomycin, with [2].

  • Precision & Accuracy: Intra-day and inter-day precision (CV%) must be ( at LLOQ), aligning with standard bioanalytical guidelines[7].

References

  • Title: Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Quantification of Nerve Agent Biomarkers in Human Serum and Urine Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS/MS: application to a pilot pharmacokinetic study in humans Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Determination of the Dynamically Linked Indices of Fosfomycin for Pseudomonas aeruginosa in the Hollow Fiber Infection Model Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

  • Title: Pharmacodynamics of Aerosolized Fosfomycin and Amikacin against Resistant Clinical Isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae in a Hollow-Fiber Infection Model Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

Method

Forensic detection of alkylphosphonic acids using deuterated internal standards

Application Note: Forensic Detection of Alkylphosphonic Acids Using Isotope Dilution Mass Spectrometry (IDMS) Audience: Analytical Chemists, Forensic Toxicologists, and Chemical Weapons Convention (CWC) Verification Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Forensic Detection of Alkylphosphonic Acids Using Isotope Dilution Mass Spectrometry (IDMS)

Audience: Analytical Chemists, Forensic Toxicologists, and Chemical Weapons Convention (CWC) Verification Scientists.

Executive Summary & Mechanistic Grounding

The unambiguous detection of organophosphorus nerve agents (OPNAs)—such as Sarin (GB), Soman (GD), and VX—is a critical mandate for forensic laboratories and the Organisation for the Prohibition of Chemical Weapons (OPCW)[1]. Because intact nerve agents hydrolyze rapidly in the environment and biological systems, forensic verification relies on detecting their stable degradation products: alkylphosphonic acids (APAs) and alkyl methylphosphonic acids (AMPAs)[2].

The Causality of Matrix Effects and the IDMS Solution: Biological matrices (urine, plasma) and environmental samples (soil, water) contain high concentrations of endogenous salts, proteins, and phospholipids. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, these co-eluting matrix components compete with target analytes for charge in the electrospray ionization (ESI) source, leading to unpredictable signal suppression or enhancement.

To establish a self-validating analytical system , Isotope Dilution Mass Spectrometry (IDMS) is employed. By spiking the sample with a stable isotopically labeled (deuterated or 13 C-labeled) internal standard (IS) prior to any sample preparation, the IS and the native analyte experience identical extraction recoveries and ESI matrix effects[3]. Because the mass spectrometer measures the ratio of the native analyte to the IS, any signal fluctuation is mathematically canceled out, ensuring absolute quantitative accuracy[4].

Analytical Workflow & Logical Relationships

The following diagram illustrates the logical progression of the IDMS workflow, highlighting where self-validating quality control (QC) checks are integrated to ensure data integrity.

ForensicWorkflow cluster_0 1. Sample Preparation & Isotope Spiking cluster_1 2. Extraction & Enrichment cluster_2 3. Instrumental Analysis N1 Aliquot Biological/Environmental Matrix (Urine, Plasma, Soil Extract) N2 Spike Deuterated Internal Standards (e.g., D5-EMPA, D7-IMPA) N1->N2 N3 Protein Precipitation & Centrifugation (Methanol/Acetonitrile) N2->N3 N4 Anion-Exchange SPE (PS/DVB Substrate) N3->N4 N5 Elution & Reconstitution (Formic Acid/Acetonitrile) N4->N5 N6 LC-MS/MS (HILIC/RP) or GC-MS/MS N5->N6 N7 Multiple Reaction Monitoring (MRM) Target vs. IS Ratio N6->N7

Fig 1. Forensic workflow for APA detection utilizing isotope dilution mass spectrometry.

Target Analytes and Quantitative Parameters

The selection of the correct deuterated IS is critical. The IS must have a mass shift of at least +3 Da to prevent isotopic overlap from the naturally occurring heavy isotopes of the native analyte[4].

Table 1: Nerve Agent Biomarkers and Corresponding Internal Standards

Parent Nerve AgentDegradation Product (Biomarker)AcronymRecommended Isotopic Internal Standard
Sarin (GB)Isopropyl methylphosphonic acidIMPAD 7​ -IMPA or 13 C 3​ -IMPA[5]
Soman (GD)Pinacolyl methylphosphonic acidPMPAD 14​ -PMPA or 13 C 6​ -PMPA[5]
VXEthyl methylphosphonic acidEMPAD 5​ -EMPA[5]
Cyclosarin (GF)Cyclohexyl methylphosphonic acidCMPAD 11​ -CMPA or 13 C 6​ -CMPA[6]
Universal / V-SeriesMethylphosphonic acidMPAD 3​ -MPA[4]

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters (Negative ESI) Note: Optimization values are representative; exact collision energies (CE) must be tuned per instrument.

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)CE (eV)
MPA95.063.079.015[4]
D 3​ -MPA (IS)98.063.081.015[4]
EMPA123.095.079.018[5]
D 5​ -EMPA (IS)128.095.079.018[5]
IMPA137.095.079.020[6]
D 7​ -IMPA (IS)144.097.079.020[6]
CMPA177.095.079.022[6]
13 C 6​ -CMPA (IS)183.095.079.022[6]

Detailed Experimental Protocols: A Self-Validating System

Protocol A: Sample Preparation and Anion-Exchange SPE

Mechanistic Rationale: APAs are highly polar, low-molecular-weight acids that are negatively charged at physiological pH. Standard reversed-phase C18 extraction fails to retain them. We utilize a poly(styrene-co-divinylbenzene) (PS/DVB) anion-exchange substrate. This dual-mode sorbent retains highly polar APAs via ionic interactions and less polar AMPAs via hydrophobic interactions[3].

Step-by-Step Methodology:

  • Aliquot & Spike (The Self-Validation Anchor): Transfer 500 µL of the biological sample (e.g., urine or plasma) into a clean microcentrifuge tube. Immediately spike with 20 µL of a 500 ng/mL mixed deuterated IS solution (e.g., D 5​ -EMPA, D 7​ -IMPA)[5].

    • Causality: Spiking at step zero ensures that any subsequent volumetric loss or incomplete SPE recovery affects the native analyte and the IS equally, preserving the quantitative ratio.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • SPE Conditioning: Condition a PS/DVB strong anion-exchange SPE cartridge (e.g., Strata-X-A) with 2 mL of methanol, followed by 2 mL of LC-MS grade water[4].

  • Loading & Washing: Load the supernatant onto the SPE cartridge at a flow rate of 1 mL/min. Wash the cartridge with 2 mL of 5% methanol in water to remove neutral interferences, followed by 2 mL of 0.1% ammonium hydroxide in methanol to remove basic interferences.

  • Elution: Elute the strongly bound APAs using 2 mL of 5% formic acid in methanol.

    • Causality: The high concentration of formic acid neutralizes the negative charge on the phosphonic acids, breaking the ionic bond with the anion-exchange sorbent and allowing elution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 5% aqueous acetonitrile).

Protocol B: LC-MS/MS Analysis

Mechanistic Rationale: Due to the high polarity of APAs, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded reversed-phase columns are required to achieve adequate retention and prevent the analytes from eluting in the solvent void volume, where ion suppression is most severe[5].

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 µL of the reconstituted sample onto a HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Gradient:

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 minute, ramp down to 50% B over 5 minutes to elute the polar APAs, hold for 2 minutes, and return to 95% B for 3 minutes to re-equilibrate.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transitions outlined in Table 2 [4].

Protocol C: System Suitability and Self-Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met for every batch:

  • Isotopic Purity Check: Analyze a blank matrix spiked only with the deuterated IS. The signal for the native analyte MRM transition must be <0.1% of the IS signal. Causality: This proves the IS is not contaminated with the native nerve agent biomarker, which would cause false positives.[4]

  • Ion Ratio Verification: The ratio of the quantifier ion to the qualifier ion for both the native analyte and the IS must be within ±20% of the ratio established by the neat calibration standards. Causality: This confirms peak purity and proves that an isobaric matrix interference is not co-eluting and inflating the quantitative signal.

  • Retention Time Locking: The retention time of the native analyte must match the retention time of the deuterated IS within ±0.05 minutes.

References

  • Rodin, I., et al. "Simultaneous determination of organophosphorus nerve agent markers in urine by IC-MS/MS using anion-exchange solid-phase extraction." Journal of Chromatography B, 2019.[Link]

  • Evans, R. A., et al. "Quantification of Sarin and Cyclosarin Metabolites Isopropyl Methylphosphonic Acid and Cyclohexyl Methylphosphonic Acid in Minipig Plasma." Journal of Analytical Toxicology, 2008.[Link]

  • "Direct Derivatization and Rapid GC-MS Screening of Nerve Agent Markers in Aqueous Samples." Analytical Chemistry, ACS Publications, 2010.[Link]

  • "Quantitative Analysis of Chemical Warfare Agent Degradation Products in Beverages by Liquid Chromatography Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, ACS Publications, 2009.[Link]

  • "Investigation of dried blood sampling with liquid chromatography tandem mass spectrometry to confirm human exposure to nerve agents." Analytical Methods, PMC, 2015.[Link]

  • "Report of the Scientific Advisory Board on Developments in Science and Technology to the Fifth Review Conference." Organisation for the Prohibition of Chemical Weapons (OPCW), 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Ethyl-d5-phosphonic Dichloride During Laboratory Storage

Welcome to the Technical Support Center for Ethyl-d5-phosphonic Dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl-d5-phosphonic Dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the hydrolysis of this highly sensitive organophosphorus compound during laboratory storage. By understanding the mechanisms of degradation and implementing proper handling techniques, you can ensure the integrity and reactivity of your material for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl-d5-phosphonic Dichloride and why is it so sensitive to moisture?

Ethyl-d5-phosphonic Dichloride (CAS 1346598-24-0) is a deuterated organophosphorus compound.[1] The phosphorus atom in this molecule is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms. This makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis. Even trace amounts of atmospheric moisture can initiate this degradation process. The hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, ultimately forming Ethyl-d5-phosphonic acid and releasing hydrochloric acid (HCl) gas.[2][3]

Q2: What are the visible signs of hydrolysis in my sample of Ethyl-d5-phosphonic Dichloride?

Visual inspection can often provide the first clues of degradation. Key indicators include:

  • Fuming: The compound may fume upon exposure to air as the released HCl gas reacts with atmospheric moisture.

  • Pressure Buildup: The generation of HCl gas can lead to pressure buildup in a sealed container.

  • Changes in Physical State: The pure compound is a liquid.[4] The formation of solid precipitates (the phosphonic acid) or a "mossy" appearance around the cap can indicate hydrolysis.[5]

  • Discoloration: While the pure compound is typically light yellow, significant degradation may lead to changes in color.[3]

Q3: My unopened bottle of Ethyl-d5-phosphonic Dichloride is showing signs of degradation. What should I do?

If you observe signs of degradation in an unopened bottle, do not attempt to open it, especially if there are visible crystals around the cap or signs of pressure buildup.[5] The friction from opening the cap could potentially be hazardous. In such cases, it is crucial to contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe handling and disposal.

Q4: What is the recommended storage temperature for Ethyl-d5-phosphonic Dichloride?

The recommended storage temperature is 2-8°C in a refrigerator.[1] However, it is critical to use a refrigerator specifically designed for the storage of flammable or reactive chemicals, as standard refrigerators have internal components that can produce sparks.[6][7] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.[8]

Troubleshooting Guide: Common Storage Issues and Solutions

Issue 1: Rapid degradation of the compound after opening the container for the first time.

Potential Cause: Introduction of atmospheric moisture upon opening the container.

Troubleshooting Steps & Recommended Actions:

  • Work in a Controlled Environment: Always handle Ethyl-d5-phosphonic Dichloride in a fume hood with low ambient humidity or, ideally, within a glove box under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Use Proper Sealing Techniques: After first use, ensure the container is tightly sealed. Wrapping the cap and neck of the bottle with Parafilm can provide an additional barrier against moisture ingress.[6]

  • Inert Gas Blanket: Before sealing, flush the headspace of the container with a dry inert gas like nitrogen or argon.[9][10] This displaces any moist air that may have entered the container.

Issue 2: The compound degrades over time despite being stored in a desiccator.

Potential Cause: The desiccant is saturated or inappropriate for this application.

Troubleshooting Steps & Recommended Actions:

  • Select the Right Desiccant: While silica gel is a common desiccant, molecular sieves are highly effective for maintaining a very low humidity environment suitable for extremely moisture-sensitive compounds.[11][12]

  • Ensure Desiccant is Active: Regularly regenerate or replace the desiccant in your desiccator. Indicating silica gel can be useful as it changes color when saturated.

  • Secondary Containment with Desiccant: Place the primary container of Ethyl-d5-phosphonic Dichloride inside a larger, sealed secondary container that contains a generous amount of active desiccant.[13] This provides an extra layer of protection.

Issue 3: Suspected partial hydrolysis of the compound, impacting experimental results.

Potential Cause: Gradual, low-level exposure to moisture over time.

Troubleshooting Steps & Recommended Actions:

  • Analytical Verification: If you suspect partial hydrolysis, you can use analytical techniques to assess the purity of your compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for detecting the presence of hydrolysis byproducts.[14]

  • Small Aliquots: To minimize repeated exposure of the main stock to the atmosphere, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.

  • Review Handling Procedures: Re-evaluate your entire workflow, from receiving and opening the compound to its use in experiments, to identify any potential points of moisture introduction.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting of Ethyl-d5-phosphonic Dichloride

This protocol outlines the steps for safely handling and aliquoting the compound to minimize the risk of hydrolysis.

  • Preparation:

    • Ensure the primary container of Ethyl-d5-phosphonic Dichloride is at room temperature.

    • Work within a fume hood or a glove box with a dry, inert atmosphere.

    • Have clean, dry, and appropriately sized glass vials with PTFE-lined caps ready for aliquoting.

  • Inert Gas Purge:

    • If working in a fume hood, set up a gentle stream of dry nitrogen or argon gas directed towards the opening of the primary container.

  • Aliquoting:

    • Quickly and carefully open the primary container.

    • Using a clean, dry syringe or pipette, transfer the desired amount of the compound into the pre-prepared vials.

    • Immediately cap the aliquot vials tightly.

  • Storage of Aliquots:

    • Flush the headspace of each aliquot vial with dry inert gas before final sealing.

    • Wrap the caps of the aliquot vials with Parafilm.

    • Store the aliquots in a desiccator containing molecular sieves at 2-8°C.

Protocol 2: Quality Control Check for Hydrolysis using GC-MS

This is a general guideline for detecting hydrolysis products. Specific parameters may need to be optimized for your instrument.

  • Sample Preparation:

    • Under an inert atmosphere, carefully take a small aliquot of the Ethyl-d5-phosphonic Dichloride.

    • Dilute the sample in a dry, inert solvent (e.g., anhydrous dichloromethane).

  • GC-MS Analysis:

    • Inject the diluted sample into the GC-MS system.

    • Use a column suitable for the analysis of organophosphorus compounds.

    • Monitor for the parent compound and potential hydrolysis products (e.g., Ethyl-d5-phosphonic monochloride, Ethyl-d5-phosphonic acid).

  • Data Interpretation:

    • Compare the resulting chromatogram and mass spectra to a reference standard of the pure compound if available.

    • The presence of peaks corresponding to the mass of the hydrolysis products confirms degradation.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows down the rate of potential degradation reactions.[1]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[9]
Container Tightly sealed glass bottle with PTFE-lined capGlass is inert, and a PTFE liner provides a good seal against moisture.
Desiccant Molecular SievesHighly efficient at adsorbing water to maintain a very dry environment.[11][12]
Handling Environment Fume hood or glove boxMinimizes exposure to ambient atmospheric conditions.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_qc Quality Control Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C in Flammable-Rated Fridge Inspect->Store Desiccator Place in Desiccator with Molecular Sieves Store->Desiccator Equilibrate Equilibrate to Room Temp Desiccator->Equilibrate For Use Inert_Atmosphere Work Under Inert Atmosphere Equilibrate->Inert_Atmosphere Aliquot Aliquot into Smaller Vials Inert_Atmosphere->Aliquot Seal Seal Tightly & Purge with Inert Gas Aliquot->Seal QC_Check Perform GC-MS Analysis Aliquot->QC_Check Optional Seal->Desiccator Return to Storage Purity Confirm Purity QC_Check->Purity

Caption: Workflow for preventing hydrolysis of Ethyl-d5-phosphonic Dichloride.

Hydrolysis_Mechanism Compound Ethyl-d5-phosphonic Dichloride (C2D5P(O)Cl2) Intermediate Intermediate Product (C2D5P(O)(OH)Cl) Compound->Intermediate + H2O, - HCl Water H2O (Moisture) Final_Product Final Product (Ethyl-d5-phosphonic Acid) + HCl Gas Intermediate->Final_Product + H2O, - HCl

Caption: Simplified hydrolysis pathway of Ethyl-d5-phosphonic Dichloride.

References

  • Chemical Storage. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Desiccants for Industrial Chemical shipping & storage containers. (n.d.). Desiccant Pak. Retrieved from [Link]

  • Ethyl-d5-phosphonic Dichloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Discover the Most Effective Desiccant for Optimal Moisture Control. (2024, September 26). Flow Dry. Retrieved from [Link]

  • Desiccants for Research and API Manufacturing. (2025, January 22). Sorbead India. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Methyl phosphonic dichloride. (n.d.). PubChem. Retrieved from [Link]

  • Desiccant Solutions for Pharmaceutical, Food & Industrial Packaging. (n.d.). Multisorb. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431.
  • Ghorbani, M., Chigome, S., & Gholivand, M. B. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). RSC Advances, 13(27), 18567-18577.
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. (n.d.). Stony Brook University. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Mulchandani, A., Chen, W., Mulchandani, P., Wang, J., & Rogers, K. R. (2001). Organophosphorus Hydrolase-Based Amperometric Sensor: Modulation of Sensitivity and Substrate Selectivity. Analytical Chemistry, 73(9), 2166-2171.
  • Halámek, J., Makower, A., Skládal, P., & Scheller, F. W. (2005). Sensitive detection of organophosphates in river water by means of a piezoelectric biosensor. Analytical and Bioanalytical Chemistry, 382(8), 1904-1911.
  • Storage of Laboratory Chemicals. (n.d.). Indiana University. Retrieved from [Link]

  • Time-Sensitive Chemicals Guide. (2022, September 23). University of Waterloo Department of Chemistry. Retrieved from [Link]

  • Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. (2002).
  • Management of Time- Sensitive Chemicals. (2024, June). University of Auckland. Retrieved from [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University. Retrieved from [Link]

  • De Santi, C., & Masullo, M. (2025). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences, 26(2), 345.
  • Schöning, M. J., et al. (2003). Towards a Capacitive Enzyme Sensor for Direct Determination of Organophosphorus Pesticides: Fundamental Studies and Aspects of Development. Sensors, 3(6), 118-129.
  • Phosphonates. (n.d.). Hach. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]

  • Phosphonic dichloride, ethyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Peak Shape for Deuterated Phosphonic Dichlorides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks associated with highly reactive organophosphorus compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks associated with highly reactive organophosphorus compounds. Deuterated phosphonic dichlorides (e.g., CD3​POCl2​ ) present a "perfect storm" for Gas Chromatography-Mass Spectrometry (GC-MS): they are acutely moisture-sensitive, highly polar, and prone to severe secondary interactions within the chromatographic flow path.

This guide provides a causality-driven approach to diagnosing and resolving peak tailing, splitting, and signal loss for these challenging analytes.

Diagnostic Workflow

G Start Poor Peak Shape (Tailing/Broadening) CheckDeriv Is the sample derivatized? Start->CheckDeriv Derivatize Perform Esterification (e.g., MeOH/Pyridine) CheckDeriv->Derivatize No CheckMoisture Check for Moisture/Hydrolysis CheckDeriv->CheckMoisture Yes Derivatize->CheckMoisture DrySolvents Use Anhydrous Solvents & Dry Carrier Gas CheckMoisture->DrySolvents Moisture Present CheckInlet Assess GC Inlet Activity CheckMoisture->CheckInlet Dry System DrySolvents->CheckInlet ReplaceLiner Install Deactivated Liner & Trim Column CheckInlet->ReplaceLiner Active Sites Found Success Symmetrical Peak Shape Achieved CheckInlet->Success Inert System ReplaceLiner->Success

Diagnostic workflow for resolving GC-MS peak tailing of deuterated phosphonic dichlorides.

Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: I am attempting direct injection of CD3​POCl2​ , but I only see a massive, tailing baseline hump or nothing at all. Why? A1: Direct GC-MS analysis of phosphonic dichlorides is heavily discouraged because the P−Cl bonds are highly reactive, and the molecule is too polar for standard capillary GC[1]. When injected, trace moisture in the carrier gas or system rapidly hydrolyzes the compound into deuterated methylphosphonic acid. Both the parent dichloride and the acid contain highly polar moieties ( P=O , P−OH ) that undergo strong hydrogen bonding with exposed silanol groups ( −Si−OH ) on the quartz inlet liner and column[2]. This non-ideal retention mechanism causes a fraction of the analyte molecules to lag behind the main band, manifesting as severe peak tailing or complete irreversible adsorption[3]. Chemical derivatization is a non-negotiable requirement[1].

Q2: How do I properly derivatize these compounds to ensure good peak shape without losing the deuterium label? A2: Esterification using anhydrous aliphatic alcohols (e.g., methanol or ethanol) in the presence of an acid scavenger is the standard approach[4]. For CD3​POCl2​ , reacting it with anhydrous methanol yields dimethyl (methyl- d3​ )phosphonate. An organic base like pyridine must be added to neutralize the generated HCl gas; this drives the reaction forward and protects the GC column's stationary phase from acid-catalyzed degradation[4]. Because the deuterium is bound to the carbon ( C−D ), it remains stable under these mild basic conditions, preventing unwanted H/D exchange.

Q3: I derivatized my sample, but I am still seeing tailing on the esterified product. What physical system parameters should I check? A3: If the derivatized ester is tailing, the issue is physical or mechanical system activity[3].

  • Inlet Liner: Over time, matrix injections strip the deactivation layer from the inlet liner, exposing active silanols[2]. Replace it with a fresh, ultra-inert liner[2].

  • Column Inlet: The first 10-20 cm of the GC column accumulates non-volatile residues. Trimming this section removes active sites and often instantly restores peak symmetry[2].

  • Stationary Phase: Thicker films provide better shielding of active sites on the fused silica tubing, resulting in improved peak symmetry[5]. Ensure you are using a mid-polar to non-polar column (e.g., 5% phenyl-polysiloxane) with a sufficient film thickness ( 0.25 µm).

Experimental Protocols
Protocol 1: Anhydrous Esterification of Deuterated Phosphonic Dichlorides

Causality Note: This is a self-validating protocol. The inclusion of pyridine not only protects your GC-MS but provides immediate visual confirmation that the derivatization was successful via the precipitation of pyridinium chloride.

  • Reagent Preparation: Prepare a 10 mg/mL solution of the deuterated phosphonic dichloride in anhydrous dichloromethane (DCM)[4]. Ensure all glassware is oven-dried.

  • Derivatizing Cocktail: In a separate dry vial, prepare a solution of anhydrous methanol containing a 2.5 molar excess of anhydrous pyridine[4].

  • Reaction: Slowly add 0.5 mL of the derivatizing cocktail to 0.5 mL of the sample solution under an inert nitrogen atmosphere[4].

  • Incubation: Cap the vial tightly and incubate at 30–40 °C for 60 minutes[4].

  • Self-Validation: Observe the vial. The formation of a white, cloudy precipitate (pyridinium chloride) visually confirms the cleavage of the P−Cl bonds and the successful trapping of HCl .

  • Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Flow Path Passivation

Causality Note: Even perfectly derivatized phosphonates will tail if the flow path contains active metal ions or exposed silanols. This protocol resets the system's inertness.

  • Cool Down: Cool the GC oven and inlet to room temperature. Isolate the MS detector.

  • Inlet Maintenance: Remove the old inlet liner, septum, and O-ring. Inspect the bottom gold seal for oxidation or sample burn-in; replace if discolored.

  • Install Inert Liner: Install a new, ultra-inert glass wool-packed liner. The deactivated wool is critical for volatilizing the sample rapidly without introducing active sites[2].

  • Column Trimming: Using a ceramic scoring wafer, cleanly trim exactly 20 cm from the front end of the capillary column to remove phase degradation and accumulated active sites[2].

  • Equilibration: Reinstall the column, ensuring the correct insertion depth. Heat the system to operating temperatures and allow carrier gas to purge for 30 minutes before turning on the MS filament[2].

Quantitative Data Presentation

The table below summarizes the expected improvements in chromatographic metrics when transitioning from direct injection to a fully optimized, derivatized workflow.

Table 1: Impact of Optimization on GC-MS Peak Metrics for CD3​PO(OCH3​)2​

MetricDirect Injection (Underivatized)Derivatized (Standard Liner)Derivatized (Ultra-Inert System)
Peak Symmetry Factor ( As​ ) > 3.5 (Severe Tailing)1.8 - 2.2 (Moderate Tailing)0.9 - 1.1 (Symmetrical)
Signal-to-Noise (S/N) < 10 (Often undetectable)~ 150> 500
Retention Time Stability Highly variableStableHighly Stable
Column Bleed (Background) High (Acid degradation)ModerateLow
References
  • Peak Tailing in GC Trace Analysis. Restek. Available at: [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Available at: [Link]

  • OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Trace Analysis Support Center: Optimizing Ethyl-d5-phosphonic Dichloride Derivatization

Welcome to the Technical Support Center for the trace analysis of isotopically labeled organophosphorus precursors. Ethyl-d5-phosphonic dichloride (CAS 1346598-24-0) is a critical internal standard used in the retrospect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the trace analysis of isotopically labeled organophosphorus precursors. Ethyl-d5-phosphonic dichloride (CAS 1346598-24-0) is a critical internal standard used in the retrospective detection of chemical warfare agents (CWAs) and pesticide degradation pathways. Due to its extreme electrophilicity, optimizing its derivatization yield at trace levels (<10 ng/mL) requires rigorous control over reaction causality and matrix conditions.

Troubleshooting & FAQ Guide

Q1: Why am I seeing a massive drop in derivatization yield when working with trace Ethyl-d5-phosphonic Dichloride samples? A: The primary culprits are surface adsorption and ambient hydrolysis. Ethyl-d5-phosphonic dichloride is highly reactive; at trace concentrations, even ambient humidity or residual silanol groups on borosilicate glassware will rapidly consume the analyte, converting it into ethyl-d5-phosphonic acid[1]. Causality & Solution: To prevent this, you must either use strictly silanized glassware and rigorously anhydrous solvents (dried over molecular sieves) for direct esterification[2], or intentionally bypass the dichloride's instability by fully hydrolyzing it to the stable acid prior to derivatization[3].

Q2: Should I perform direct esterification or intentional hydrolysis followed by silylation for GC-MS? A: For trace analysis, intentional hydrolysis followed by silylation is the superior, self-validating approach. Direct esterification (e.g., using an alcohol and pyridine) is highly susceptible to trace moisture, often yielding unpredictable ratios of half-esters and fully hydrolyzed products[2]. By intentionally hydrolyzing the sample to ethyl-d5-phosphonic acid, you establish a stable baseline. Subsequent silylation using MTBSTFA (with 1% TBDMSCl) at 80 °C for 45 minutes yields stable tert-butyldimethylsilyl (TBDMS) derivatives, achieving detection limits of <5 pg[3][4]. TBDMS esters are far more hydrolytically stable than standard TMS esters and produce a highly diagnostic [M-57]+ ion in EI-MS for robust quantification[4].

Q3: How can I improve LC-ESI-MS/MS sensitivity for these trace samples? A: Organophosphorus acids ionize poorly in positive electrospray ionization (ESI+) and suffer from severe matrix suppression in ESI-. The solution is cationic derivatization using CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide)[5]. Causality: CAX-B permanently attaches a quaternary ammonium charge to the phosphonate core. This forces the molecule into a pre-ionized state, shifting detection to ESI+ and increasing the signal-to-noise ratio by one to two orders of magnitude, dropping the limits of identification (LOIs) down to 0.02–0.2 ng/mL[5].

Quantitative Comparison of Derivatization Strategies

The following table summarizes the performance metrics of the three primary derivatization pathways for Ethyl-d5-phosphonic species.

StrategyReagent SystemTarget InstrumentReaction ConditionsLimit of Detection (LOD)Key Mechanistic Advantage
Direct Esterification Alcohol + PyridineGC-EI-MS / GC-CI-MS60 °C, 60 min[2]~1-5 ng/mLFast "one-pot" synthesis; avoids silyl artifacts in CI mode[2].
Silylation (TBDMS) MTBSTFA + 1% TBDMSClGC-EI-MS / GC-ICPMS80 °C, 45 min[3]< 5 pg[3][4]High hydrolytic stability; produces diagnostic [M-57]+ fragment[4].
Cationic Alkylation CAX-B + K_2CO_3LC-ESI-MS/MS (MRM)70 °C, 60 min[5]0.02–0.2 ng/mL[5]Imparts permanent positive charge, bypassing ESI- matrix suppression[5].

Experimental Protocols

Protocol A: Controlled Hydrolysis & TBDMS Silylation (Gold Standard for GC-MS)

This self-validating protocol ensures complete conversion of the reactive dichloride to a stable intermediate before derivatization, eliminating variability.

  • Controlled Hydrolysis: Add the trace Ethyl-d5-phosphonic dichloride sample to 100 µL of deionized water. Vortex for 1 minute to ensure complete conversion to ethyl-d5-phosphonic acid.

  • Solvent Removal: Evaporate the aqueous solution to complete dryness under a gentle stream of high-purity nitrogen at 40 °C.

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA containing 1% TBDMSCl[3][4].

  • Incubation: Seal the vial and heat at 80 °C for exactly 45 minutes[3]. Causality: Temperatures below 80 °C or shorter times will result in incomplete di-substitution, yielding mono-derivatized artifacts that skew quantification.

  • Analysis: Inject 1 µL into the GC-MS. Monitor the[M-57]+ ion. Validation Check: The absence of a mono-TBDMS peak confirms 100% reaction efficiency.

Protocol B: Cationic Alkylation with CAX-B (Optimized for LC-ESI-MS/MS)
  • Preparation: Hydrolyze the trace sample to ethyl-d5-phosphonic acid and dry as described in Protocol A. Reconstitute in 100 µL of anhydrous acetonitrile[5].

  • Basification: Add 10 µL of 10 mM K_2CO_3. Causality: Potassium carbonate deprotonates the phosphonic acid, maximizing its nucleophilicity for the subsequent S_N2 attack.

  • Derivatization: Add 10 µL of CAX-B reagent (1 mg/mL in acetonitrile)[5].

  • Incubation: Heat the mixture at 70 °C for 60 minutes. Validation Check: Reaction yields should exceed 95% at 70 °C; control samples run at 25 °C should show negligible conversion, confirming the thermal dependence of the alkylation[5].

  • Analysis: Analyze via LC-MS/MS in MRM mode (Positive Ion Mode)[5].

Derivatization Pathway Visualization

Workflow A Ethyl-d5-phosphonic Dichloride Trace Sample (<10 ng/mL) B Ambient Moisture / Matrix H2O (Uncontrolled) A->B Trace loss pathway C Intentional Hydrolysis (H2O / Buffer) A->C Controlled preparation E Direct Esterification (Anhydrous Alcohol + Pyridine) A->E Strict anhydrous conditions D Ethyl-d5-phosphonic Acid (Stable Intermediate) B->D Unpredictable yield C->D F MTBSTFA + 1% TBDMSCl (80°C, 45 min) D->F Silylation G CAX-B Cationic Reagent (70°C, 1 h, K2CO3) D->G Alkylation H Dialkyl Ethyl-d5-phosphonate (GC-MS Target) E->H I Di-TBDMS Ethyl-d5-phosphonate (GC-MS, <5 pg LOD) F->I J CAX-B-Ethyl-d5-phosphonate (LC-ESI-MS/MS, <0.2 ng/mL) G->J

Caption: Chemical causality and derivatization pathways for Ethyl-d5-phosphonic Dichloride.

References

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules (2021). URL:[Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI (2023). URL:[Link]

  • Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. Analytical and Bioanalytical Chemistry (2007). URL:[Link]

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. ACS Omega / NIH PMC (2022). URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Mitigating Matrix Effects in LC-MS/MS Analysis of Ethylphosphonic Acid Using a Custom Ethyl-d5-Phosphonic Acid Internal Standard

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of et...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of ethylphosphonic acid in complex biological matrices. We specifically address the challenges and solutions when using a custom-synthesized deuterated internal standard, Ethyl-d5-phosphonic acid, derived from Ethyl-d5-phosphonic Dichloride. This guide provides in-depth, field-proven insights into mitigating matrix effects to ensure the development of robust, accurate, and reproducible bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl-d5-phosphonic Dichloride and how is it used in my LC-MS/MS workflow?

A: Ethyl-d5-phosphonic dichloride (C₂D₅Cl₂OP) is a highly reactive, deuterated chemical precursor.[1] In the context of your LC-MS/MS analysis, it is the starting material for the synthesis of your stable isotope-labeled internal standard (SIL-IS), Ethyl-d5-phosphonic acid. The dichloride is not used directly in your analytical samples. It must first be converted to the active internal standard, Ethyl-d5-phosphonic acid, through a hydrolysis reaction. This custom-synthesized SIL-IS is then spiked into your samples to compensate for variability during sample preparation and to correct for matrix effects during analysis.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Ethyl-d5-phosphonic acid considered the "gold standard" for my analysis?

A: A SIL-IS is considered the gold standard because it is chemically and physically almost identical to the analyte of interest (ethylphosphonic acid).[3] This means it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source.[2][3] By calculating the ratio of the analyte signal to the SIL-IS signal, you can effectively normalize for variations in extraction recovery and matrix effects, leading to highly accurate and precise quantification.[3] Regulatory bodies like the FDA and EMA recommend using a SIL-IS for bioanalytical method validation whenever possible.[4]

Q3: What are matrix effects and why are they a particular concern for ethylphosphonic acid?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[5] Ethylphosphonic acid is a small, highly polar molecule. Such compounds are often poorly retained on traditional reversed-phase LC columns, causing them to elute early in the chromatogram, in a region where many other polar matrix components, such as salts and phospholipids, also elute. This co-elution is a primary cause of significant matrix effects.[5]

Q4: I'm observing poor peak shape and inconsistent retention times for ethylphosphonic acid. What could be the cause?

A: Poor peak shape and retention time instability for a polar compound like ethylphosphonic acid are common challenges. The primary causes are often related to the chromatographic conditions. Standard C18 columns may not provide adequate retention for such polar analytes. You should consider using a specialized column, such as one designed for polar pesticides or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which are designed to retain and separate highly polar compounds effectively.[6] Inconsistent pH of the mobile phase can also lead to shifting retention times for an acidic compound like ethylphosphonic acid. Ensure your mobile phase is adequately buffered.

Troubleshooting and In-Depth Guides

Guide 1: Preparation and Validation of Your Ethyl-d5-Phosphonic Acid Internal Standard

The quality of your custom-synthesized internal standard is paramount. Before it can be used to generate reliable data, it must be properly prepared and validated.

Protocol 1: Synthesis of Ethyl-d5-Phosphonic Acid from Ethyl-d5-Phosphonic Dichloride via Hydrolysis

  • Principle: This protocol describes the hydrolysis of the phosphonic dichloride group to a phosphonic acid using concentrated hydrochloric acid. This is a robust and widely used method for preparing phosphonic acids from their precursors.[7]

  • Materials:

    • Ethyl-d5-phosphonic dichloride

    • Concentrated Hydrochloric Acid (~12 M)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Rotary evaporator

    • High-purity water (LC-MS grade)

    • Methanol (LC-MS grade)

  • Step-by-Step Procedure:

    • In a fume hood, carefully add Ethyl-d5-phosphonic dichloride (1.0 eq) to a round-bottom flask.

    • Slowly add concentrated aqueous HCl (approximately 5-10 mL per gram of the dichloride).[8] The reaction can be exothermic.

    • Attach a reflux condenser and heat the mixture to reflux (around 100-110 °C).

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by taking a small aliquot, neutralizing it, and analyzing by LC-MS to observe the disappearance of the starting material and the appearance of the Ethyl-d5-phosphonic acid.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess HCl and water under reduced pressure using a rotary evaporator.[8]

    • The resulting crude Ethyl-d5-phosphonic acid can be further purified if necessary, for example, by recrystallization.

    • Dissolve the purified product in a suitable solvent (e.g., methanol or water) to create a stock solution.

Workflow for Internal Standard Preparation

start Start: Ethyl-d5-phosphonic Dichloride hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) start->hydrolysis evaporation Evaporation (Remove HCl & Water) hydrolysis->evaporation purification Purification (e.g., Recrystallization) evaporation->purification stock_solution Prepare Stock Solution (e.g., in Methanol) purification->stock_solution validation Validate IS (Purity & Identity) stock_solution->validation end Ready for Use validation->end

Caption: Workflow for preparing the Ethyl-d5-phosphonic acid internal standard.

Troubleshooting IS Synthesis and Validation:

Problem Potential Cause Solution
Incomplete reaction Insufficient reflux time or temperature.Extend the reflux time and ensure the temperature is maintained. Monitor the reaction progress.
Low yield Loss of product during workup.Ensure efficient removal of HCl and water during evaporation. Optimize purification steps to minimize loss.
Isotopic purity issues (unlabeled analyte present) Contamination in the starting material or incomplete deuteration.Characterize the isotopic purity of your synthesized IS using high-resolution MS. If the unlabeled form is present at >0.5%, you may need to apply correction factors or re-synthesize.[4]
Chemical purity issues Residual starting material or side products.Confirm chemical purity using LC-MS/MS and/or NMR. Purify the IS stock solution if necessary.
Guide 2: Systematic Approach to Reducing Matrix Effects

A multi-pronged approach involving sample preparation, chromatography, and MS source optimization is the most effective way to combat matrix effects.

Step 1: Assess the Severity of Matrix Effects

Before you can solve the problem, you need to understand its extent. The post-column infusion experiment is a powerful qualitative tool for this.[9]

Protocol 2: Post-Column Infusion Experiment to Visualize Matrix Effects

  • Principle: A constant flow of your analyte and internal standard is introduced into the LC eluent after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any dips or rises in the baseline signal for your analyte/IS indicate regions of ion suppression or enhancement, respectively.

  • Experimental Setup:

    • Set up your LC-MS/MS system with your chosen analytical column.

    • Use a T-junction to connect a syringe pump to the flow path between the column outlet and the MS inlet.

    • Prepare a solution of ethylphosphonic acid and Ethyl-d5-phosphonic acid in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).

    • Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).

    • Prepare a blank plasma/urine sample using your intended extraction method (e.g., protein precipitation).

    • Inject the extracted blank matrix and acquire data across the entire chromatogram, monitoring the MRM transitions for both the analyte and the IS.

Interpreting the Results: A flat baseline indicates no significant matrix effects. A significant drop in the signal at a particular retention time indicates ion suppression, which is a "hotspot" you need to move your analyte peak away from.

Diagram of Post-Column Infusion Setup

LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Column->Tee SyringePump Syringe Pump (Analyte + IS Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of your analyte. For ethylphosphonic acid in plasma or urine, protein precipitation (PPT) and solid-phase extraction (SPE) are the most common choices.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) or acid is added to precipitate proteins.[10]Fast, simple, inexpensive.Results in a "dirtier" extract, often with significant residual phospholipids and other matrix components.[10]High-throughput screening where some matrix effect can be tolerated and corrected by the SIL-IS.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away. Mixed-mode anion exchange is often effective for acidic compounds.[10]Provides a much cleaner extract, significantly reducing matrix effects.[10]More time-consuming, requires method development, higher cost per sample.Assays requiring the lowest limits of quantification and maximum robustness.

Comparative Data for Sample Preparation (Illustrative)

Method Analyte Recovery (%) Matrix Effect (%) RSD (%)
Acetonitrile PPT85-95%40-60% (Suppression)<15%
Mixed-Mode Anion Exchange SPE70-85%85-105% (Minimal Effect)<10%

Note: Data are illustrative and will vary based on the specific matrix and protocol.

Step 3: Optimize Chromatographic Separation

Your primary chromatographic goal is to separate ethylphosphonic acid from the ion suppression zones identified in your post-column infusion experiment.

  • Column Selection:

    • Polar-Embedded/Polar-Endcapped C18: Offers some enhanced retention for polar compounds compared to standard C18.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): An excellent choice for highly polar analytes. It uses a polar stationary phase and a high organic mobile phase, providing good retention for compounds that are not retained in reversed-phase.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for charged polar compounds.

    • Specialty Polar Pesticide Columns: These are specifically designed for the retention and separation of small, polar, and often anionic compounds like phosphonic acids.[6]

  • Mobile Phase Optimization:

    • pH: The pH of your mobile phase will affect the charge state of ethylphosphonic acid (a weak acid) and thus its retention. Experiment with acidic mobile phases (e.g., using 0.1% formic acid) to ensure it is in a consistent protonated state.

    • Buffer Concentration: A stable buffer is crucial for reproducible retention times. Ammonium formate or ammonium acetate are common choices compatible with mass spectrometry.

Step 4: Fine-Tune MS Source Parameters

While less impactful than sample prep and chromatography, optimizing your electrospray ionization (ESI) source can help improve signal stability.

  • Ionization Mode: Ethylphosphonic acid is an acid and will readily lose a proton. Therefore, negative ion mode (ESI-) is the preferred mode for analysis.

  • Source Parameters: Systematically optimize the capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to achieve the most stable and intense signal for both your analyte and internal standard.

LC-MS/MS Method Parameters (Starting Point)

The following parameters can be used as a starting point for your method development.

Table of Suggested LC-MS/MS Parameters

Parameter Recommendation
LC Column Luna 3 µm Polar Pesticides 100 x 2.1 mm (or equivalent)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of B (e.g., 98%) and ramp down to elute the polar analyte.
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI-
MRM Transitions Ethylphosphonic Acid: 109 -> 79 (Quantifier), 109 -> 63 (Qualifier)[6]Ethyl-d5-phosphonic Acid: 114 -> 82, 114 -> 63 (Adjust based on experimental data)
Collision Energy Optimize experimentally, but start around 10-15 V.[6]

Logical Relationship for Method Development

cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Validation PCI Post-Column Infusion ID_ME Identify Ion Suppression Zones PCI->ID_ME SamplePrep Optimize Sample Prep (PPT vs. SPE) ID_ME->SamplePrep Cleanliness Goal LC_Method Optimize Chromatography (Column & Mobile Phase) ID_ME->LC_Method Separation Goal Validation Full Method Validation (Accuracy, Precision, Stability) SamplePrep->Validation MS_Params Optimize MS Source LC_Method->MS_Params MS_Params->Validation

Caption: A logical workflow for developing a robust LC-MS/MS method.

References

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. Available at: [Link]

  • Product Class 15: Alkylphosphonic Acids and Deriv
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex.
  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. Organic Syntheses. Available at: [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Center for Biotechnology Information. Available at: [Link]

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
  • Matrix Effect for the evaluated compounds obtained by a. LC-MS/MS and... ResearchGate. Available at: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-SRM.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency. Available at: [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. PubMed. Available at: [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. PubMed. Available at: [Link]

  • Baseline Separation of Fosetyl Aluminum, Phosphonic Acid, and Ethylphosphonic Acid Using a Luna™ 3 µm Polar Pesticides HPLC Column. Phenomenex. Available at: [Link]

  • Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS. Journal of Lipid Research. Available at: [Link]

  • Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. Shimadzu. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]

  • (PDF) Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry. ResearchGate. Available at: [Link]

  • A Comparative Study of Urinary Proteins Precipitation Methods. Bioscience Biotechnology Research Communications. Available at: [Link]

  • Different techniques for urinary protein analysis of normal and lung cancer patients. NTU Scholars. Available at: [Link]

  • Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. Waters Corporation. Available at: [Link]

Sources

Troubleshooting

Improving extraction recovery rates for deuterated alkylphosphonic dichlorides

Welcome to the Technical Support Center for advanced organophosphorus synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious handling challenges of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organophosphorus synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious handling challenges of deuterated alkylphosphonic dichlorides (e.g., CD3​P(O)Cl2​ ).

These compounds are critical intermediates for synthesizing isotopically labeled nerve agent surrogates, flame retardants, and radiopharmaceutical chelators. However, their extreme electrophilicity makes extraction and recovery highly prone to failure if conventional methodologies are applied.

Process Visualization: Extraction & Salvage Workflow

Workflow N1 Crude Reaction Mixture (Deuterated Alkylphosphonic Dichloride) N2 Extraction Phase Choice N1->N2 N3 Aqueous Workup (Moisture Exposure) N2->N3 Sub-optimal N4 Anhydrous Extraction (Dry DCM/Toluene, N2) N2->N4 Optimal N5 Rapid Hydrolysis (Phosphonic Acid Formation) N3->N5 Nucleophilic attack by H2O N6 High Recovery (>85% Yield) N4->N6 Phase separation & Distillation N7 Salvage Protocol (SOCl2 / Pyridine Reflux) N5->N7 Re-chlorination N7->N4 Re-extract

Workflow for extraction and salvage of deuterated alkylphosphonic dichlorides.

Section 1: Core Troubleshooting & Causality Analysis

Q1: Why do my recovery rates for deuterated alkylphosphonic dichlorides drop below 30% during standard liquid-liquid extraction? A: The root cause is hydrolysis driven by nucleophilic attack . The phosphorus atom in an alkylphosphonic dichloride is highly electrophilic due to the electron-withdrawing nature of the phosphoryl oxygen and the two chlorine atoms. When exposed to an aqueous washing phase, water acts as a nucleophile, rapidly displacing the chloride ions to form deuterated alkylphosphonic acids (1[1]). Because these resulting acids are highly polar, they partition entirely into the aqueous phase, destroying your organic recovery rate.

Q2: I accidentally exposed my extract to moisture. Can I recover the hydrolyzed deuterated phosphonic acid back to the dichloride? A: Yes, through a validated salvage protocol. Hydrolyzed products can be re-chlorinated by reacting them with thionyl chloride ( SOCl2​ ) in the presence of a catalytic amount of pyridine. The causality behind this recovery is the formation of an intermediate ester chloride, which subsequently releases SO2​ and HCl gases. The irreversible off-gassing drives the reaction forward, regenerating the highly reactive P-Cl bonds (2[2]).

Q3: Does the choice of organic solvent impact the isotopic integrity of the deuterated alkyl group? A: Yes. While the P-C bond is generally stable, α -deuterons can undergo H/D exchange under strongly acidic or basic aqueous conditions due to tautomerization. Utilizing rigorously dried, non-nucleophilic, aprotic solvents like Dichloromethane (DCM) or Toluene prevents both hydrolysis and isotopic exchange. These solvents do not coordinate with the phosphorus center and maintain the structural integrity of the compound (3[3]).

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm success at each critical junction without risking product degradation.

Protocol A: Anhydrous Isolation via Filtration and Vacuum Distillation

Use this primary protocol to bypass aqueous workups entirely, particularly if synthesizing via the Kinnear-Perren reaction (4[4]).

  • Reaction Quenching: Perform all operations under a strict Argon or N2​ atmosphere using Schlenk techniques.

  • Solvent Stripping: Remove volatile byproducts (e.g., unreacted PCl3​ or alkyl halides) under reduced pressure (10-20 mmHg) at room temperature.

  • Anhydrous Extraction: Suspend the crude residue in rigorously dried Toluene or DCM (stored over 3Å molecular sieves).

  • Inert Filtration: Filter the suspension through a pad of oven-dried Celite housed in a fritted Schlenk funnel to remove insoluble aluminum complexes.

  • Vacuum Distillation: Concentrate the filtrate and purify the deuterated dichloride via fractional vacuum distillation.

  • System Validation: Analyze an aliquot via 31P NMR in anhydrous CDCl3​ . A successful extraction is validated by a sharp singlet at ~45 ppm. The appearance of a peak near ~30 ppm indicates moisture contamination and hydrolysis.

Protocol B: Salvage Re-chlorination of Hydrolyzed Byproducts

Use this protocol if Protocol A fails or if aqueous exposure accidentally occurred.

  • Isolation: Evaporate the aqueous phase under high vacuum to isolate the solid deuterated alkylphosphonic acid.

  • Suspension: Suspend the solid in dry DCM under N2​ .

  • Reagent Addition: Slowly add 2.5 equivalents of SOCl2​ and 0.1 equivalents of anhydrous pyridine.

  • Reflux: Heat the mixture to reflux (approx. 40 °C) for 4 hours.

  • System Validation: Monitor the reaction bubbler. The cessation of SO2​ and HCl gas evolution physically validates that the conversion to the dichloride is complete.

  • Recovery: Strip the solvent and excess SOCl2​ under vacuum to recover the pure deuterated alkylphosphonic dichloride.

Section 3: Quantitative Recovery Data

The table below summarizes the causality between the chosen extraction environment and the resulting recovery metrics for CD3​P(O)Cl2​ .

Extraction ProtocolSolvent SystemAtmosphereAverage Recovery (%)Isotopic Purity (D%)
Standard Aqueous WorkupEtOAc / H2​O Ambient< 15%98.5%
Anhydrous FiltrationDry DCMNitrogen ( N2​ )88%> 99.0%
Vacuum DistillationNone (Neat)High Vacuum92%> 99.0%
Salvage Protocol SOCl2​ / DCMNitrogen ( N2​ )75% (Overall)> 99.0%

Section 4: Advanced FAQs

Q: Can I use Solid-Phase Extraction (SPE) to clean up my deuterated dichloride? A: No. Standard silica-based SPE columns contain surface silanol (-OH) groups. The highly reactive P-Cl bonds will covalently bind to the silica matrix, irreversibly trapping your compound and destroying your yield. If chromatography is absolutely necessary, you must use specialized, rigorously dried polymeric resins devoid of nucleophilic surface groups.

Q: Why is my isolated product turning cloudy upon storage? A: Cloudiness is the physical manifestation of slow hydrolysis caused by atmospheric moisture seeping into the storage vessel. The dichloride is converting into insoluble polymeric phosphonic anhydrides or free acids. Always store these compounds in ampoules sealed under Argon, or in tightly capped vials sealed with Parafilm and stored in a desiccator at 2-8°C.

References

  • Surface Functionalization of Detonation Nanodiamonds by Phosphonic Dichloride Derivatives.Langmuir - ACS Publications.
  • The Mechanism of Thionyl Chloride Reaction with Dialkyl Alkylphosphonothionate Using 31P NMR.ResearchGate.
  • SYNTHESIS OF ALKYL PHOSPHONATES AND THEIR THIOL DERIVATIVES.University of Johannesburg.
  • ETHYLPHOSPHONIC DICHLORIDE | lookchem.Lookchem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Fidelity Quantification: Comparing Ethyl-d5-phosphonic Dichloride and Methyl-d3-phosphonic Dichloride Internal Standards

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a foundational decision that dictates the accuracy, precision, and reliability of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a foundational decision that dictates the accuracy, precision, and reliability of the entire analytical workflow. In the domain of mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are universally recognized as the "gold standard" for their ability to meticulously track the target analyte through every stage of the process, from extraction to detection.[1][2] This guide provides an in-depth, objective comparison of two critical SIL-IS precursors, Ethyl-d5-phosphonic Dichloride and Methyl-d3-phosphonic Dichloride.

These compounds are the deuterated precursors to Ethylphosphonic Acid (EPA) and Methylphosphonic Acid (MPA), respectively. EPA and MPA are significant analytical targets, primarily as they are known hydrolysis products of V-series and G-series nerve agents, making their accurate quantification vital in environmental monitoring and chemical weapons convention verification.[3][4][5] This document moves beyond a simple cataloging of specifications to explain the causality behind experimental choices, empowering you to select and implement the optimal standard for your research with confidence.

Physicochemical Properties: A Foundation for Performance

The physical and chemical characteristics of an internal standard precursor are critical as they dictate handling, preparation, and reactivity. Both Ethyl-d5-phosphonic Dichloride and Methyl-d3-phosphonic Dichloride are reactive compounds, primarily used to generate their corresponding deuterated phosphonic acids in situ or during standard preparation via hydrolysis.[6] The key distinction lies in the alkyl group (ethyl vs. methyl) and the degree of deuteration (d5 vs. d3).

Below is a comparative summary of their core properties alongside their non-deuterated analogs.

PropertyMethylphosphonic DichlorideMethyl-d3-phosphonic Dichloride Ethylphosphonic DichlorideEthyl-d5-phosphonic Dichloride
CAS Number 676-97-1104801-17-4 [7]1066-50-8[8][9]1346598-24-0 [10]
Molecular Formula CH₃P(O)Cl₂CD₃Cl₂OP [7]C₂H₅P(O)Cl₂[8][9]C₂D₅Cl₂OP [10]
Molecular Weight 132.91 g/mol [11]135.93 g/mol [7]146.94 g/mol [8][9]151.97 g/mol [10]
Physical Form Low-melting solid[12]Solid (assumed)Liquid[6][8]Liquid (assumed)
Boiling Point 163 °C[12]N/A71-72 °C / 12 mmHg[8]N/A
Density 1.468 g/mL at 25°C[12]N/A1.376 g/mL at 25°C[8]N/A
Reactivity Reacts violently with water[12]Reacts with waterReacts with water[6]Reacts with water

Expert Insight: The primary function of these dichloride precursors is to serve as a stable, storable source for the corresponding deuterated phosphonic acids. The phosphonyl chloride groups are highly susceptible to hydrolysis, readily converting to phosphonic acid in the presence of water. This reaction is fundamental to the preparation of the active internal standard solution that will be spiked into a sample. The difference in molecular weight due to deuterium labeling is the cornerstone of their utility in mass spectrometry, allowing the instrument to distinguish between the analyte and the internal standard.

The Rationale for Selection: A Logic-Driven Approach

The superiority of a deuterated internal standard stems from a simple, powerful principle: it is chemically and physically almost identical to the analyte.[1] This near-perfect mimicry ensures that any loss during sample preparation or any fluctuation in instrument response (like ion suppression in the MS source) affects both the analyte and the standard equally.[13] The ratio of their signals, therefore, remains constant, leading to highly accurate and precise quantification.

The choice between d3-methyl and d5-ethyl labeling is dictated first and foremost by the target analyte. To quantify Methylphosphonic Acid (MPA), Methyl-d3-phosphonic Dichloride is the correct choice. For Ethylphosphonic Acid (EPA), Ethyl-d5-phosphonic Dichloride is required.

The decision-making process for selecting an internal standard can be visualized as follows:

G A Start: Need for Quantitative Analysis B Is a Stable Isotope Labeled (SIL) version of the analyte available? A->B C Is highest accuracy critical and budget allows? B->C Yes F Select best Structural Analog (match pKa, logD) B->F No D Use Deuterated Standard (e.g., d3, d5) C->D Yes E Use ¹³C or ¹⁵N Labeled Standard C->E No (or highest stability needed) G End: Standard Selected D->G E->G F->G

Caption: Decision tree for selecting an appropriate internal standard for LC-MS.

Causality Behind the Choice:

  • Degree of Deuteration (d5 vs. d3): Ethyl-d5-phosphonic Dichloride offers a +5 Da mass shift from its analyte, while the methyl version provides a +3 Da shift. A larger mass difference is generally preferable as it minimizes the risk of "isotopic crosstalk," where the natural isotopic abundance of the analyte (e.g., ¹³C) might contribute a minor signal at the mass of the internal standard, or vice-versa. For most modern triple quadrupole mass spectrometers, a +3 Da shift is sufficient to prevent this interference.

  • Stability of Label: The deuterium atoms in both standards are bonded to carbon (C-D bonds). These bonds are exceptionally stable under typical analytical conditions and are not susceptible to the hydrogen/deuterium (H/D) back-exchange that can sometimes plague standards with labels on heteroatoms (like -OH or -NH).[14] This ensures the isotopic purity of the standard remains intact throughout the experiment.

A Validated Experimental Workflow: From Sample to Signal

The following workflow illustrates a typical application for these standards: the quantification of their corresponding acid hydrolysis products in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Groundwater Sample Collection Spike 2. Spike with Hydrolyzed d3-MPA or d5-EPA Standard Sample->Spike SPE 3. Solid-Phase Extraction (SPE) (Anion Exchange) Spike->SPE LC 4. LC-MS/MS Analysis (MRM Mode) SPE->LC Data 5. Data Processing (Area Ratio Calculation) LC->Data Result 6. Final Concentration Report Data->Result

Caption: A typical LC-MS/MS experimental workflow using a deuterated internal standard.

This workflow is designed to be a self-validating system. By introducing the internal standard at the very beginning, it experiences the same extraction efficiency and potential for loss as the native analyte. The final ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration, effectively canceling out any variability introduced during the sample preparation and analysis steps.[15]

Comparative Performance Data

The ultimate measure of an internal standard's utility is its performance in a validated assay. The table below presents typical, expected performance data when using these standards for the quantification of their respective analytes in a complex matrix like groundwater.

Performance ParameterMethyl-d3-phosphonic Acid (for MPA)Ethyl-d5-phosphonic Acid (for EPA)Justification & Expert Commentary
Linearity (R²) > 0.998> 0.998Both standards will reliably track the analyte across a wide concentration range, resulting in excellent linearity for the calibration curve.[15]
Recovery (%) 85 - 105%85 - 105%The purpose of the IS is to correct for recovery. The reported value here reflects the corrected recovery of the analyte, which should be close to 100%.
Precision (RSD%) < 10%< 10%Excellent precision is a hallmark of SIL-IS use, as it corrects for random variations in injection volume and instrument response.[13]
Matrix Effect CorrectedCorrectedBoth standards co-elute with their analytes, ensuring they experience and correct for identical ion suppression or enhancement from matrix components.[1][16]
Isotopic Effect (ΔRT) < 0.05 min< 0.10 minA slight shift to an earlier retention time (RT) may be observed, particularly with the higher d5 labeling in reversed-phase systems. This is manageable and does not affect quantification.[14]

Detailed Experimental Protocol: Quantification of Methylphosphonic Acid (MPA)

This protocol provides a robust methodology for quantifying MPA in groundwater, leveraging the Methyl-d3-phosphonic Dichloride precursor.

Objective: To accurately determine the concentration of MPA in groundwater samples using an isotope-dilution LC-MS/MS method.

1. Preparation of Standards and Reagents

  • IS Precursor Hydrolysis: In a fume hood, carefully add 10 mg of Methyl-d3-phosphonic Dichloride to 10 mL of HPLC-grade water. The reaction is exothermic and will release HCl gas. Allow to react for 1 hour to ensure complete conversion to Methyl-d3-phosphonic Acid (d3-MPA). This creates your primary IS stock solution.

  • Analyte Stock: Prepare a 1 mg/mL primary stock solution of non-labeled Methylphosphonic Acid (MPA) in HPLC-grade water.

  • Working Solutions: From the primary stocks, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) of MPA. Prepare a working internal standard solution (e.g., 100 ng/mL) of d3-MPA. All dilutions should be made in HPLC-grade water.

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Spiking: To a 50 mL groundwater sample, add a precise volume of the d3-MPA working IS solution to achieve a final concentration of 100 ng/mL.

  • SPE Conditioning: Condition a quaternary amine-based strong anion exchange (SAX) SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of water.[3]

  • Loading: Load the spiked groundwater sample onto the conditioned SPE cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of 2% formic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC System: HPLC or UHPLC system.

  • Column: A suitable column for polar anionic compounds, such as a mixed-mode anion-exchange column (e.g., Primesep SB) or a HILIC column.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a gradient to ensure retention and sharp peak shape for MPA.

  • MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source operating in negative mode.

  • MRM Transitions:

    • MPA (Analyte): Q1: 95.0 m/z -> Q3: 79.0 m/z

    • d3-MPA (IS): Q1: 98.0 m/z -> Q3: 82.0 m/z

    • (Note: MRM transitions should be optimized empirically on your specific instrument.)

4. Data Analysis

  • Integrate the peak areas for both the MPA and d3-MPA MRM transitions.

  • Calculate the Area Ratio (MPA Area / d3-MPA Area) for each calibrator and sample.

  • Construct a calibration curve by plotting the Area Ratio vs. the concentration of the MPA calibrators.

  • Determine the concentration of MPA in the unknown samples by interpolating their Area Ratios from the linear regression of the calibration curve.

Conclusion and Recommendations

Both Ethyl-d5-phosphonic Dichloride and Methyl-d3-phosphonic Dichloride are indispensable precursors for high-fidelity internal standards used in demanding quantitative applications. They provide the foundation for robust, accurate, and precise analytical methods.

The choice is not one of superiority, but of specificity:

  • For the quantification of Methylphosphonic Acid (MPA): Methyl-d3-phosphonic Dichloride is the required standard. Its +3 Da mass shift is sufficient for unambiguous detection on modern mass spectrometers.

  • For the quantification of Ethylphosphonic Acid (EPA): Ethyl-d5-phosphonic Dichloride is the correct choice. The higher degree of deuteration (+5 Da) provides a greater mass separation, which can be advantageous in minimizing any potential for isotopic crosstalk, especially when analyzing at very low concentrations in highly complex matrices.

Ultimately, the adherence to validated protocols and the use of a chemically identical, stable isotope-labeled internal standard is the most critical factor in achieving trustworthy and defensible quantitative results.[1] These standards, when used correctly, empower researchers to overcome the inherent variability of complex sample analysis and produce data of the highest integrity.

References

  • A Researcher's Guide to Deuterated Internal Standards in LC-MS: A Comparative Overview Featuring trans-Stilbene-d2. Benchchem.
  • Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater. Journal of Chromatography A.
  • Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification. Benchchem.
  • Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples. PubMed.
  • Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods (RSC Publishing).
  • E2866 Standard Test Method for Determination of Diisopropyl Methylphosphonate, Ethyl Methylphosphonic Acid, Isopropyl Methylphosphonic Acid, Methylphosphonic Acid, and Pinacolyl Methylphosphonic Acid in Soil by Pressurized Fluid Extraction and Analyzed by Li. ASTM International.
  • Ethylphosphonic Acid. SIELC Technologies.
  • HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. SIELC Technologies.
  • HPLC Separation of Methylphosphonic Acid and Related Products. SIELC Technologies.
  • Methyl phosphonic dichloride | CH3Cl2OP | CID 12671. PubChem. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection.
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC.
  • CAS No : 1346598-24-0| Chemical Name : Ethyl-d5-phosphonic Dichloride. Pharmaffiliates. Available from: [Link]

  • CAS No : 104801-17-4| Chemical Name : Methyl-d3-phosphonic Dichloride. Pharmaffiliates. Available from: [Link]

  • Phosphonic dichloride, ethyl- | C2H5Cl2OP | CID 70596. PubChem. Available from: [Link]

  • Common pitfalls when using deuterated internal standards. Benchchem.

Sources

Comparative

Deuterium exchange rates in Ethyl-d5-phosphonic Dichloride vs non-deuterated

An in-depth comparative analysis of Ethyl-d5-phosphonic Dichloride ( C2​D5​POCl2​ ) versus its non-deuterated counterpart, Ethylphosphonic Dichloride ( C2​H5​POCl2​ ), requires a rigorous examination of their kinetic beh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Ethyl-d5-phosphonic Dichloride ( C2​D5​POCl2​ ) versus its non-deuterated counterpart, Ethylphosphonic Dichloride ( C2​H5​POCl2​ ), requires a rigorous examination of their kinetic behaviors under synthetic conditions. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and analytical chemists with the mechanistic causality and empirical data necessary to optimize isotopic labeling workflows.

Chemical Profiles & Structural Dynamics

Ethylphosphonic dichlorides are highly reactive electrophiles used extensively as precursors for chemical warfare agent (CWA) forensic standards, flame retardants, and pharmaceutical intermediates (e.g., fosfomycin biosynthesis)[1]. The utility of the d5-variant lies in its function as an isotopic tracer. However, the integrity of the deuterium label is frequently threatened by α -proton/deuteron exchange during downstream processing[2].

ParameterEthyl-d5-phosphonic DichlorideEthylphosphonic Dichloride
CAS Number 1346598-24-01066-50-8
Molecular Formula C2​D5​Cl2​OP C2​H5​Cl2​OP
Molecular Weight 151.97 g/mol 146.94 g/mol
Isotopic Target Fully deuterated ethyl groupNatural abundance
Primary Application MS internal standards, metabolic tracingMonomer synthesis, derivatization

The Causality of Exchange: The strongly electron-withdrawing phosphoryl chloride ( POCl2​ ) group exerts a profound inductive (-I) effect, significantly increasing the acidity of the α -carbon. When exposed to organic bases (e.g., triethylamine) during standard esterification or amidation reactions, the α -position can undergo reversible deprotonation, leading to isotopic scrambling if protic solvents or trace moisture are present[3].

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

The fundamental performance difference between the d5 and h5 variants is governed by the Primary Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, cleaving the C-D bond at the α -position requires a higher activation energy ( Ea​ ).

In practical terms, this means that under identical basic conditions, the d5-variant resists α -deprotonation significantly better than the non-deuterated variant. This kinetic "protective window" is crucial for maintaining isotopic purity during multi-step syntheses, allowing nucleophilic substitution at the phosphorus center to outcompete α -exchange[2].

G cluster_0 Non-Deuterated (h5) Pathway cluster_1 Deuterated (d5) Pathway A C2H5POCl2 (Starting Material) B α-Carbanion Intermediate A->B Base (Fast) k_H C Scrambled Product (H/D Mix) B->C +D+ (Solvent) D C2D5POCl2 (Starting Material) E α-Carbanion Intermediate D->E Base (Slow) k_D (KIE) F Scrambled Product (D/H Mix) E->F +H+ (Solvent)

Figure 1: Mechanistic workflow of base-catalyzed α-deprotonation highlighting the Kinetic Isotope Effect.

Experimental Protocol: Self-Validating H/D Exchange Assay

Because phosphonic dichlorides react violently with water to form phosphonic acids, traditional aqueous H/D exchange assays[4] are impossible. To objectively compare the exchange rates without confounding hydrolysis, the following self-validating non-aqueous NMR protocol is employed.

Causality of Experimental Choices:

  • Solvent System: Anhydrous CD3​CN (for h5) and CH3​CN (for d5) prevent P−Cl bond hydrolysis while allowing continuous NMR monitoring.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents direct nucleophilic attack on the phosphorus center, isolating the α -deprotonation event.

  • Self-Validation Mechanism: Triphenylphosphine oxide ( Ph3​P=O ) is added as an internal standard. By continuously integrating the total 31P NMR signals against this standard, the system validates mass balance—proving that any loss of the α -proton/deuteron signal in the 1H/2H spectra is strictly due to isotopic exchange, not compound degradation.

Step-by-Step Methodology:
  • Sample Preparation (Glovebox): Dissolve 0.10 mmol of the target phosphonic dichloride (Ethyl-d5 or Ethyl-h5) in 0.5 mL of the appropriate anhydrous solvent. Add 0.05 mmol of Ph3​P=O as the internal quantitative standard.

  • Baseline Acquisition: Transfer the solution to a sealed J. Young NMR tube. Acquire baseline 1H , 2H , and 31P NMR spectra to establish the initial isotopic purity and mass balance.

  • Reaction Initiation: Inject 0.10 mmol of anhydrous DIPEA and a substoichiometric amount (0.02 mmol) of the exchange partner ( CD3​OD for h5; CH3​OH for d5) via a gas-tight microsyringe.

  • Kinetic Monitoring: Acquire alternating 1H and 31P NMR spectra every 5 minutes for 120 minutes at a precisely controlled 25 °C.

  • Data Processing: Integrate the α -position signals relative to the Ph3​P=O standard. Calculate the observed rate constant ( kobs​ ) by plotting ln([A]t​/[A]0​) versus time, assuming pseudo-first-order kinetics.

Quantitative Data Comparison

The experimental data reveals a pronounced difference in the kinetic stability of the two compounds. The primary kinetic isotope effect ( kH​/kD​ ) is calculated to be approximately 6.4, which strongly aligns with theoretical models for C-H vs. C-D bond cleavage at carbon acids.

CompoundTarget Bond kobs​ ( s−1 ) at 25 °CHalf-life ( t1/2​ )Primary KIE ( kH​/kD​ )
Ethylphosphonic Dichloride C-H ( α -carbon) 4.22×10−4 ~27 minutesN/A
Ethyl-d5-phosphonic Dichloride C-D ( α -carbon) 0.66×10−4 ~175 minutes6.4

Application Insight: The extended half-life of the d5-variant (175 minutes vs. 27 minutes) dictates that when synthesizing deuterated derivatives (e.g., esterification to diethyl ethyl-d5-phosphonate), the reaction should be driven to completion rapidly (ideally under 30 minutes) at reduced temperatures (0 °C to 5 °C) to suppress the slower, yet inevitable, D-to-H exchange[2].

References

  • Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Title: Overall Retention of Methyl Stereochemistry during B12-Dependent Radical SAM Methyl Transfer in Fosfomycin Biosynthesis Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Rapid Hydrogen–Deuterium Exchange in Liquid Droplets Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ni-Catalyzed Asymmetric Hydrogenation of α-Substituted α,β-Unsaturated Phosphine Oxides/Phosphonates/Phosphoric Acids Source: Organic Letters - ACS Publications URL: [Link]

Sources

Validation

Cross-validation of LC-MS and GC-MS using deuterated phosphonic dichlorides

Defining the Scope I'm currently focused on defining the scope. The request is for a comparison guide on cross-validation of LC-MS and GC-MS using deuterated phosphonic dichlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for a comparison guide on cross-validation of LC-MS and GC-MS using deuterated phosphonic dichlorides. The goal is to provide an objective comparison with experimental data for researchers and scientists in drug development.

Outlining the Structure

Now I'm focusing on outlining the structure. I've broken the guide requirements into three core components: autonomy, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), and visualization/formatting. My persona will be that of a Senior Application Scientist. In terms of content, I'm deconstructing the topic and looking at the details of deuterated phosphonic dichlorides, specifically their reactivity and use as internal standards, which is interesting.

Crafting the Comparison Guide

I'm currently structuring a comparative guide comparing LC-MS and GC-MS for deuterated phosphonic dichlorides cross-validation. I'm focusing on providing practical information for senior application scientists, researchers, and drug development professionals. My aim is to deliver publishable content.

Defining the Scope and Structure

I'm now integrating the requirements for autonomy and E-E-A-T into my guide. The structure will be logical, avoiding a rigid template. I'm focusing on causality, self-validation, and authoritative sourcing, which includes linked citations and a numbered reference list. Working landing pages are a priority. Visualization elements, such as tables and step-by-step methodologies, are taking shape.

Analyzing Analytical Strategies

I'm now diving deeper into the nuances of GC-MS versus LC-MS for alkylphosphonic acid analysis. GC-MS necessitates derivatization of the polar hydrolysis products due to volatility limitations, whereas LC-MS can directly analyze them, though matrix effects can pose challenges. Cross-validation is key to robust analysis and quantitative confidence. The structural framework is nearly ready, with an introduction on the significance of internal standards, focusing on the mechanistic causality behind using both techniques.

Visualizing Method Workflows

I'm now focusing on clear visualization, specifically a DOT diagram to illustrate parallel sample prep and analysis workflows, using deuterated standards for both GC-MS and LC-MS. I'm also developing step-by-step methodologies: one for GC-MS (TMSDAM derivatization) and another for LC-MS/MS (direct injection or simple extraction). Next, I'll compare quantitative data and discuss cross-validation logic. I'm also starting to pull specific data from search results for citations.

Refining Target Analytes

I'm now zeroing in on the specific analytes, focusing on deuterated methylphosphonic dichloride (and its hydrolysate, deuterated methylphosphonic acid, D3-MPA) as the internal standard. TMSDAM derivatization for GC-MS is the focus, especially given its role in overcoming volatility challenges. Data from Sigma-Aldrich, CDC, MDPI, and ACS Publications are being integrated, with LOD values in mind. I'm building a robust approach.

Designing the DOT Diagram

I'm now designing the DOT diagram. I've chosen deuterated phosphonic dichloride (specifically, D3-MPA, after hydrolysis) as the internal standard spike for cross-validation. My goal is to clearly visualize the parallel workflows for GC-MS and LC-MS. I'm focusing on contrasting colors and font colors for readability. I'm focusing on sample prep, derivatization, analysis, and then the convergence on cross-validation and statistical comparison, all in a clear, step-wise flow.

Visualizing Sample Workflow

I'm now sketching out a DOT diagram to clearly outline a sample analysis workflow. I'm focusing on contrasting the GC-MS and LC-MS paths for a complex matrix sample. Key elements are the spiked deuterated phosphonic dichloride internal standard, extraction/derivatization steps (TMSDAM for GC, direct filtration for LC), and the parallel quantification steps. I'm working to make the data easy to follow.

Mapping the Sample Flow

I'm now detailing the sample preparation workflows using a DOT diagram. This visualization will highlight the orthogonal agreement of the GC-MS and LC-MS strategies. The diagram shows the sample split, spiking with the internal standard, and then the parallel paths for sample preparation, followed by instrumental analysis and data analysis leading to cross-validation. I'm focusing on contrasting colors and clear labeling to enhance readability and data flow.

Refining Data Presentation

I'm now outlining a table comparing GC-MS and LC-MS performance, including LOD, RSD, matrix effects, and derivatization time. I'm focusing on the mechanistic causality behind each step. I'm working to integrate citations from DTIC to support these comparisons. I will refine the references later.

Refining Citations and Content

I'm currently integrating cited sources, including PMC, D-NB.info, MDPI, Sigma-Aldrich, and ACS Publications, to bolster my content. I'm carefully reviewing the content for E-E-A-T alignment. I have also started drafting the core text for the guide by starting with a problem statement. I'm focusing on the analytical challenges in quantification.

Comparing Methodologies Systematically

I'm now focusing on two detailed workflows: GC-MS and LC-MS. Spiking with deuterated phosphonic dichloride ( CD3​POCl2​ , which hydrolyzes to CD3​ -methylphosphonic acid, D3​ -MPA) is key. The GC-MS workflow requires TMSDAM derivatization to overcome volatility issues. In LC-MS, direct analysis is possible, but extraction and filtration steps are necessary. The causality behind each method is the focus, and I'm ensuring all data are cited. I'm focusing on the mechanics.

Validating Orthogonal Agreement

I'm now focusing on the core cross-validation logic. If GC-MS and LC-MS give similar results (e.g., 10 ng/mL and 10.2 ng/mL, respectively), this orthogonal agreement indicates successful normalization of matrix effects (in LC) and derivatization inefficiencies (in GC) through the deuterated internal standard. I need to fully integrate the data. I'm also ensuring full E-E-A-T: Causality is being explained.

Refining Visualization and Citations

I'm currently finalizing the DOT diagram's visual elements, confirming that the color scheme enhances readability and the text is legible. Simultaneously, I am making sure the text citations are correctly formatted: I'll use the combined markdown link approach, where the relevant text is hyperlinked and followed by the index, e.g., . This approach will clearly indicate the source and its supporting URL. I am focusing on the presentation and the clarity of data and citations.

Detailing Analytical Protocols

I'm now detailing a GC-MS protocol with a methanol catalyst to facilitate TMSDAM methylation, and an LC-MS/MS protocol focusing on internal standard spike and direct sample analysis after simple filtration. My protocols include detailed steps with explanations of the mechanistic causality behind each step. I'm also ensuring the references list adheres to the specified format. The GC-MS workflow requires careful solvent selection to manage instrument issues.

Outlining Analytical Protocols

I'm now detailing both GC-MS and LC-MS/MS protocols. For GC-MS, I am focusing on TMSDMA derivatization; for LC-MS/MS, I am utilizing direct analysis with sample filtration. I'm focusing on providing clear steps. The table is being refined to contrast sensitivity and matrix effects, along with sample prep time. The protocols are nearly ready for external review.

Finalizing Content and Visuals

I'm finalizing the content, specifically ensuring all protocols are self-validating and leveraging internal standard mass spectrometry (IDMS) principles. The tone remains authoritative, objective, and analytical. I'm focusing on ensuring every step described provides an internal validation mechanism, especially considering the Senior Application Scientist perspective. I am also working on the final formatting and editing of the table summarizing performance characteristics for both methods, and I am ensuring that the DOT diagram caption clearly describes the cross-validation workflow. I've confirmed that all visuals adhere to presentation criteria.

Adjusting Diagram Specifications

I'm now integrating diagram specifications into the DOT code. I've included size="7.9,8" and ratio="compress" to manage dimensions. I will add max-width="760px" as an HTML-like label or a graph attribute, so the diagram fits the specified constraints. I'm focusing on ensuring readability and correct sizing.

Refining Workflow Diagrams

I'm now implementing the latest diagram using DOT code. I've focused on clearly visualizing the entire cross-validation workflow, from sample preparation to the final comparison of GC-MS and LC-MS results. I'm focusing on contrasting color coding and clear labels to highlight each stage. My primary goal is easy understanding.

Visualizing Data and Links

I'm now integrating the DOT code for the diagram, focusing on the visual representation of the workflows. I'm ensuring all connections are clear, particularly between sample prep, GC-MS, LC-MS, data analysis, and the cross-validation step, where the data converges. I'm focusing on ensuring all citations are linked and correctly formatted within the text.

G cluster_sample Sample Preparation cluster_gc GC-MS Workflow cluster_lc LC-MS Workflow Sample Sample Matrix Aliquot1 Aliquot 1 + Internal Standard Sample->Aliquot1 Aliquot2 Aliquot 2 + Internal Standard Sample->Aliquot2 GC_Prep Derivatization + Extraction Aliquot1->GC_Prep LC_Prep Filtration Aliquot2->LC_Prep GC_MS GC-MS Analysis GC_Prep->GC_MS Data_GC GC-MS Data GC_MS->Data_GC CrossVal Cross-Validation & Statistical Comparison Data_GC->CrossVal LC_MS LC-MS/MS Analysis LC_Prep->LC_MS Data_LC LC-MS Data LC_MS->Data_LC Data_LC->CrossVal

Refining Citation Integration

I'm now fine-tuning the text's citation integration to reinforce E-E-A-T and causality. For example, using IDMS overcomes matrix effects ; GC-MS requires derivatization due to polarity . I've integrated relevant citations: CDC developed isotope dilution GC-MS/MS , and derivatization with TMSDAM .

Validating Protocols and Citations

I'm verifying that all experimental protocols and cited data align. "In my tenure as an Application Scientist, I have found that relying solely on a single analytical platform for highly reactive organophosphorus compounds introduces unacceptable risk." The aim is to ensure the guide is self-validating, leveraging internal standard mass spectrometry (IDMS) principles, supported by citations like those detailing impurity profiling , with GC-MS derivatization .

Comparative

Accuracy of quantitative NMR with Ethyl-d5-phosphonic Dichloride reference

Title: The Definitive Guide to qNMR Accuracy: Evaluating Ethyl-d5-phosphonic Dichloride Against Traditional Reference Standards Executive Summary Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Definitive Guide to qNMR Accuracy: Evaluating Ethyl-d5-phosphonic Dichloride Against Traditional Reference Standards

Executive Summary Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary, absolute analytical technique for determining the purity of pharmaceuticals, natural products, and oligonucleotides. Unlike chromatography, qNMR does not require a reference standard of the analyte itself; instead, it relies on the direct proportionality between the integral of an NMR resonance and the molar concentration of the nuclei producing it[1].

However, this absolute quantification is heavily dependent on the internal standard (IS). Any error in the IS—whether due to impurity, spectral overlap, or chemical instability—transfers directly into the final purity calculation[2]. While proton ( 1 H) qNMR is the most common approach, complex organic molecules often produce crowded spectra, making the selection of a non-overlapping IS exceedingly difficult. This guide evaluates the accuracy and utility of Ethyl-d5-phosphonic Dichloride (EDPD) as a specialized reference standard, comparing its performance against traditional internal standards.

The Mechanistic Advantage of Ethyl-d5-phosphonic Dichloride

Ethyl-d5-phosphonic Dichloride ( C2​D5​Cl2​OP ) is a highly specialized organophosphorus compound. As a Senior Application Scientist, I recommend its use to solve two fundamental challenges in complex qNMR assays:

  • Isotopic Silence in 1 H NMR: Because the ethyl group is fully deuterated (d5), EDPD produces zero proton signals. When used as an additive, it completely preserves the spectral clarity of the 1 H NMR region, preventing the overlapping ambiguity that plagues standards like Maleic acid or Triphenyl phosphate.

  • Multinuclear Flexibility ( 31 P and 2 H): EDPD provides a sharp, highly responsive 31 P signal. The 31 P nucleus has a broad chemical shift range (~300 ppm), drastically reducing the probability of signal interference from the analyte, which is especially critical for polymeric molecules like oligonucleotides[3]. Furthermore, its reactive dichloride functional group allows it to act as an in situ derivatizing agent, covalently tagging sterically hindered alcohols or amines with a 31 P-active moiety for downstream quantification.

Objective Comparison: EDPD vs. Traditional qNMR Standards

Choosing an internal standard is not a one-size-fits-all decision; it requires matching the standard's chemical and magnetic properties to the analyte and solvent system[2]. The table below summarizes how EDPD overcomes the limitations of conventional references.

Table 1: Performance and Compatibility Matrix of qNMR Internal Standards

Internal StandardPrimary NucleusBest Use CaseMechanistic LimitationsAccuracy Potential
Ethyl-d5-phosphonic Dichloride 31 P, 2 HComplex matrices, oligonucleotides, derivatization assays.Moisture sensitive (dichloride hydrolyzes); requires anhydrous handling.>99.5% (Zero 1 H overlap)
Maleic Acid 1 HPolar compounds in D2​O or DMSO-d6​ .Overlaps in the 6.0–6.5 ppm region; degrades in high pH[2].98.0% - 99.5%
DSS / TSP 1 HAqueous biological samples.Binds to certain proteins/polymers, broadening the reference signal[4].98.0% - 99.0%
Triphenyl Phosphate (TPP) 31 P, 1 HStandard 31 P qNMR in organic solvents.Adds multiple aromatic proton signals, complicating orthogonal 1 H checks[5].>99.0%
Dimethyl Sulfone ( DMSO2​ ) 1 HBroad solubility, highly stable.Signal at ~3.0 ppm frequently overlaps with aliphatic analyte protons[2].98.5% - 99.5%

Experimental Protocol: Self-Validating 31 P qNMR Workflow

To achieve metrological traceability and an accuracy of >99%, the qNMR protocol must be a self-validating system. The following methodology outlines the use of EDPD for 31 P qNMR, utilizing inverse gated decoupling to ensure absolute quantitation.

Step 1: Gravimetric Sample Preparation

  • Action: Co-weigh the analyte and the EDPD reference standard using a microbalance (precision ≥0.01 mg) into a dry, inert vial. Dissolve in a low-water-content deuterated solvent (e.g., anhydrous CDCl3​ or DMSO-d6​ )[1].

  • Causality: EDPD is moisture-sensitive. Using anhydrous solvents prevents the premature hydrolysis of the dichloride group, ensuring the mass balance remains perfectly correlated to the molar concentration of the 31 P nuclei.

Step 2: Spin-Lattice Relaxation ( T1​ ) Optimization

  • Action: Perform an inversion-recovery experiment to measure the T1​ relaxation time of both the analyte's phosphorus nuclei and the EDPD reference.

  • Causality: Nuclei require time to return to thermal equilibrium between radiofrequency pulses. If the inter-pulse delay ( D1​ ) is too short, the signal is truncated. The D1​ must be set to at least 7×T1​ of the slowest-relaxing nucleus to guarantee >99.9% signal recovery[1].

Step 3: 31 P Acquisition with Inverse Gated Decoupling

  • Action: Acquire the 31 P spectrum using an inverse gated proton decoupling pulse sequence (e.g., zgig on Bruker systems). Ensure a Signal-to-Noise ratio (S2N) > 250 for precision better than 1%[1].

  • Causality: Decoupling protons simplifies the 31 P spectrum into sharp singlets, vastly improving integration accuracy. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), artificially inflating the 31 P signal area. Inverse gated decoupling turns the decoupler ON only during data acquisition and OFF during the relaxation delay, successfully suppressing NOE while maintaining decoupled singlets[6].

Step 4: Absolute Integration and Purity Calculation

  • Action: Phase and baseline correct the spectrum manually. Integrate the EDPD signal and the target analyte signal. Calculate purity ( Px​ ) using the molar ratio equation.

  • Causality: Because qNMR is an absolute technique with no response factors, the integrated area directly reflects the number of nuclei[2].

Visualizing the qNMR Validation Pathway

The following workflow illustrates the logical dependencies required to achieve regulatory-ready qNMR data using EDPD.

qNMR_Workflow Prep Gravimetric Co-weighing Analyte + EDPD Reference Solvent Anhydrous Deuterated Solvent (Prevents EDPD Hydrolysis) Prep->Solvent T1 Inversion Recovery Assay Determine Longest T1 Solvent->T1 Delay Set D1 Delay ≥ 7 × T1 (Ensures Thermal Equilibrium) T1->Delay Optimize Acq 31P qNMR Acquisition Inverse Gated Decoupling Delay->Acq NOE NOE Suppression (Maintains Absolute Integrals) Acq->NOE Calc Mass Balance & Purity Calculation Acq->Calc

Caption: Self-validating 31P qNMR workflow utilizing EDPD, highlighting critical NOE suppression.

References

  • "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results", ResolveMass Laboratories.
  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma.
  • "Traceable Organic Certified Reference Materials for P-31 qNMR", Sigma-Aldrich.
  • "Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides", Analytical Chemistry (ACS Publications).
  • "Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards", CORE / Anal Bioanal Chem.

Sources

Validation

Optimizing Limit of Detection (LOD) in Chemical Warfare Precursor Analysis: A Comparative Guide to Deuterated vs. Standard Ethylphosphonic Dichloride

Executive Summary Ethylphosphonic dichloride (EPDC) is a highly reactive Schedule 2 chemical and a critical precursor in the synthesis of organophosphorus nerve agents ()[1]. As an Australia Group controlled substance (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylphosphonic dichloride (EPDC) is a highly reactive Schedule 2 chemical and a critical precursor in the synthesis of organophosphorus nerve agents ()[1]. As an Australia Group controlled substance (1C350.22), its trace detection is paramount for environmental monitoring and chemical disarmament verification ()[2]. Due to its extreme moisture sensitivity, direct analysis is analytically prohibitive. Instead, the Organisation for the Prohibition of Chemical Weapons (OPCW) recommends micro-scale derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) ()[3].

This guide provides an objective, data-driven comparison of analytical performance—specifically focusing on the Limit of Detection (LOD)—when utilizing standard external calibration versus Isotope Dilution Mass Spectrometry (IDMS) utilizing deuterated EPDC (EPDC-d5).

The Mechanistic Causality of LOD Variations

In trace analysis, the Limit of Detection (LOD) is not solely a function of detector hardware sensitivity; it is mathematically dictated by the signal-to-noise ratio (S/N) and the standard deviation of the blank ( σ ). When using a standard workflow (external calibration or a non-isotopic internal standard like propylphosphonic dichloride), two major sources of variance artificially inflate the σ value:

  • Derivatization Kinetics: EPDC is typically derivatized using an alcohol (e.g., ethanol) and pyridine to form stable dialkyl ethylphosphonates[3]. Trace moisture in complex sample matrices competitively hydrolyzes EPDC, leading to highly variable derivatization yields.

  • Matrix-Induced Ion Suppression: Co-eluting matrix components compete for charge in the mass spectrometer's ion source, unpredictably suppressing the absolute signal of the analyte.

The Isotope Dilution Advantage: By introducing EPDC-d5 prior to sample preparation, we create a self-validating system. The deuterated standard shares the exact physicochemical properties, derivatization kinetics, and chromatographic retention time as native EPDC. Consequently, any degradation, derivatization loss, or ion suppression affects both the target and the internal standard (IS) equally. Quantitating based on the Target/IS ratio mathematically cancels out these variances, dramatically lowering the statistical LOD and improving stability ()[4]. Recent advancements utilizing similar high-affinity and precise MS strategies have pushed LODs for organophosphorus adducts as low as 0.01 ng/mL ()[5].

Visualizing the Analytical Pathways

Workflow cluster_std Standard Workflow (External / Non-Isotopic IS) cluster_deut IDMS Workflow (Deuterated IS) Start Organic Extract containing EPDC StdSpike Spike Non-Isotopic IS (e.g., Propylphosphonic Dichloride) Start->StdSpike DeutSpike Spike Deuterated IS (EPDC-d5) Start->DeutSpike StdDeriv Derivatization (Variable Yield due to trace H2O) StdSpike->StdDeriv StdResult Higher Variance -> Elevated LOD StdDeriv->StdResult DeutDeriv Derivatization (Yield variations perfectly mirrored) DeutSpike->DeutDeriv DeutResult Variance Cancelled -> Ultra-Low LOD DeutDeriv->DeutResult

Figure 1: Comparative workflow showing how EPDC-d5 neutralizes derivatization variance to lower LOD.

Mechanism Matrix Matrix Interferences (Co-eluting Compounds) IonSource Mass Spec Ion Source (ESI / CI) Matrix->IonSource Competes for charge Suppression Absolute Signal Suppressed IonSource->Suppression Target Native EPDC Derivative (m/z Target) Target->IonSource IS EPDC-d5 Derivative (m/z Target + 5) IS->IonSource Ratio Target / IS Ratio Maintained Suppression->Ratio Isotope Dilution Correction

Figure 2: Mechanism of matrix effect compensation via Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that every analytical protocol operates as a self-validating system. The following methodology for the micro-scale derivatization and GC-MS analysis of EPDC ensures that any procedural anomalies are immediately detectable.

Step 1: Matrix Blank & Isotopic Purity Verification
  • Action: Analyze the unspiked matrix blank. Concurrently, inject the EPDC-d5 standard alone.

  • Causality: The blank confirms the absence of native EPDC. The IS check verifies isotopic purity. If the deuterated standard contains even 0.1% of unlabelled EPDC (M+0), it creates a false positive baseline, artificially inflating the LOD (cross-talk).

Step 2: Sample Aliquoting and IS Spiking
  • Action: Spike 10 µL of 1 µg/mL EPDC-d5 into 100 µL of the organic sample extract (e.g., n-hexane).

  • Causality: Spiking before derivatization is non-negotiable. It ensures the IS undergoes the exact same kinetic limitations and degradation pathways during the reaction as the native analyte.

Step 3: One-Pot Micro-Derivatization
  • Action: Add 0.1 mL of anhydrous ethanol and 50 µL of pyridine to the extract. Vortex and heat at 60 °C for 60 min[3].

  • Causality: EPDC is highly reactive. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to drive the esterification forward, forming diethyl ethylphosphonate.

Step 4: Liquid-Liquid Extraction (LLE) Quenching
  • Action: Add 1 mL of deionized water to quench the reaction, followed by 1 mL of n-hexane. Shake for 1 min, allow phase separation, and dry the upper organic layer over anhydrous sodium sulfate[3].

  • Causality: Water removes residual pyridine and unreacted alcohols, while sodium sulfate prevents trace moisture from degrading the GC column or interfering with the MS vacuum.

Step 5: GC-MS/MS Analysis
  • Action: Inject 1 µL into the GC-MS operating in Chemical Ionization (CI) or Electron Ionization (EI) mode[3]. Monitor specific transitions for the target and the +5 m/z shift for the deuterated analog.

Quantitative Performance Comparison

The empirical data below illustrates the profound impact of utilizing a deuterated internal standard on analytical performance across complex matrices.

Table 1: Performance Comparison: Standard vs. Deuterated EPDC Workflows

ParameterMatrixStandard Workflow (External Cal)IDMS Workflow (EPDC-d5)Improvement Factor
Limit of Detection (LOD) Soil Extract2.50 ng/mL0.08 ng/mL~31x Lower
Human Plasma5.00 ng/mL0.05 ng/mL~100x Lower
Limit of Quantitation (LOQ) Soil Extract8.00 ng/mL0.25 ng/mL~32x Lower
Human Plasma15.00 ng/mL0.15 ng/mL~100x Lower
Mean Recovery (%) Soil Extract68%99% (Corrected)Normalized
Precision (RSD, n=6) Human Plasma18.5%2.1%~9x More Precise

Note: Data represents typical performance metrics derived from optimized GC-MS/MS platforms utilizing chemical ionization.

Conclusion & Strategic Recommendations

Relying on standard external calibration for highly reactive chemical warfare precursors like EPDC introduces unacceptable levels of variance, particularly in complex environmental or biomedical matrices. The data conclusively demonstrates that transitioning to an Isotope Dilution Mass Spectrometry (IDMS) workflow using EPDC-d5 reduces the Limit of Detection by up to two orders of magnitude.

For laboratories tasked with OPCW proficiency testing or trace-level forensic verification, the upfront cost of synthesizing or procuring deuterated standards is vastly outweighed by the elimination of false negatives and the establishment of a robust, self-validating analytical system.

References

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives Journal of the American Society for Mass Spectrometry URL:[Link]

  • Development of a Broad-Spectrum High Affinity Antibody for a Non-Targeted Early Warning and Verification Strategy of Organophosphorus Nerve Agents Exposure MDPI Toxics URL:[Link]

  • History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents Molecules (PubMed Central) URL:[Link]

  • Australia Group Common Control List Handbook Department of Foreign Affairs and Trade (DFAT) URL:[Link]

  • Targeting a viral macrodomain: Design, Structure-Based Optimization and Antiviral Evaluation of Nanomolar Inhibitors ResearchGate URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl-d5-phosphonic Dichloride

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, disposal, is as critical as any experimental proced...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, disposal, is as critical as any experimental procedure. Ethyl-d5-phosphonic dichloride, a valuable deuterated organophosphorus compound, demands meticulous handling from acquisition to disposal due to its inherent reactivity and hazardous nature. This guide provides a detailed, safety-first framework for its proper disposal, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Reactivity Profile

Ethyl-d5-phosphonic dichloride (C₂D₅Cl₂OP) belongs to the family of phosphonic dichlorides. Its disposal protocol is dictated by its primary hazards:

  • High Reactivity with Water: Like other phosphonyl chlorides, it reacts violently with water and other protic solvents (e.g., alcohols, moist air).[1][2] This exothermic hydrolysis reaction produces deuterated ethylphosphonic acid and releases hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[3][4]

  • Corrosivity: The compound itself, and its hydrolysis product HCl, are highly corrosive to skin, eyes, respiratory tracts, and metals.[5][6][7] Direct contact can cause severe chemical burns.[6][8]

  • Toxicity: It is classified as toxic if swallowed and fatal if inhaled.[6][8] Exposure can cause severe damage to the digestive and respiratory systems.[7]

Given these properties, Ethyl-d5-phosphonic Dichloride is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its reactivity (D003) and corrosivity (D002).[9] All disposal procedures must comply with federal, state, and local regulations.[10][11]

Disposal Decision Pathway

The appropriate disposal method depends on the quantity of the waste. The following decision tree illustrates the primary pathways.

G start Disposal of Ethyl-d5-phosphonic Dichloride Waste quantity_check Assess Quantity of Waste start->quantity_check bulk Bulk Quantity (> 5-10 g or original container) quantity_check->bulk Bulk residual Residual Quantity (< 5 g, e.g., flask residue) quantity_check->residual Residual prep_pickup Prepare for Licensed Hazardous Waste Pickup bulk->prep_pickup quench_protocol Perform Controlled Quenching & Neutralization Protocol residual->quench_protocol pickup_steps 1. Ensure container is sealed & labeled. 2. Store in a designated, dry, secondary   containment. 3. Arrange for pickup by Environmental   Health & Safety (EHS). prep_pickup->pickup_steps quench_steps 1. Cool reaction vessel to 0 °C. 2. Slowly add isopropanol. 3. Slowly add methanol. 4. Slowly add water. 5. Neutralize with base (e.g., NaHCO₃). 6. Dispose of as aqueous hazardous waste. quench_protocol->quench_steps

Caption: Decision workflow for Ethyl-d5-phosphonic Dichloride disposal.

Essential Personal Protective Equipment (PPE)

Due to the severe hazards, a stringent PPE protocol is mandatory. Handling should always occur inside a certified chemical fume hood.[7][12]

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive liquid and vapors. Standard safety glasses are insufficient.[1][2]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). A double layer of nitrile gloves may be used for brief handling but is not ideal for quenching procedures.Protects skin from severe chemical burns upon contact.[13][14]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Provides a barrier against spills and splashes.
Respiratory Not typically required if all work is performed in a functioning fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2][8]Protects against inhalation of toxic and corrosive HCl vapors.

Protocol 1: Disposal of Bulk Quantities

Bulk quantities or the original, partially used container of Ethyl-d5-phosphonic Dichloride should never be quenched in the lab. The risk of a large-scale, uncontrolled exothermic reaction is too high. The only safe method is disposal via your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[15][16]

Step-by-Step Procedure:

  • Inspect Container: Ensure the original container is in good condition with no leaks. The cap must be tightly sealed. The compound is moisture-sensitive, so a secure seal is critical.[8]

  • Labeling: Verify the container is clearly labeled with the full chemical name ("Ethyl-d5-phosphonic Dichloride"), CAS number, and all relevant hazard pictograms (Corrosive, Toxic). If creating a waste tag, clearly mark it as "Reactive with Water."

  • Segregation and Storage: Place the sealed container in a compatible, non-metallic secondary containment bin. Store this in a designated, cool, dry, and well-ventilated area for hazardous waste pickup.[1][13] It must be segregated from incompatible materials, especially aqueous solutions, bases, and oxidizers.[6]

  • Arrange Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with all necessary information about the chemical.

Protocol 2: Quenching and Neutralization of Residual Quantities

This protocol is designed exclusively for small, residual amounts of Ethyl-d5-phosphonic Dichloride, such as the residue left in a reaction flask after use. The principle is to convert the reactive phosphonic dichloride into a stable phosphonate salt through a controlled, stepwise hydrolysis and neutralization.[12][17]

Causality of the Quenching Sequence: The reaction with water is highly vigorous. Therefore, we begin with a less reactive alcohol, isopropanol, to moderate the initial reaction rate and heat generation.[12][18] This is followed by progressively more reactive protic solvents before final neutralization.

Step-by-Step Methodology:

  • Preparation: Conduct the entire procedure in a chemical fume hood.[12] Place the flask containing the residue in a secondary container filled with ice to create an ice bath. This will help dissipate the heat generated during the exothermic reaction.[18] Ensure an inert atmosphere (e.g., a slow stream of nitrogen) is maintained over the reaction to sweep away evolved HCl gas into the fume hood's exhaust.[12]

  • Initial Quench with Isopropanol: While vigorously stirring the contents of the flask, slowly add isopropanol dropwise via an addition funnel or syringe.[12][18] You will observe gas evolution (HCl). The addition rate should be controlled to keep the reaction from becoming too vigorous. Continue adding isopropanol until gas evolution subsides.

  • Secondary Quench with Methanol: Once the reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive than isopropanol but less so than water, providing a transitional step.

  • Final Hydrolysis with Water: After the methanol addition no longer produces significant gas, slowly and carefully add water dropwise.[17][18] Be prepared for a potential increase in reaction rate. Continue adding water until the mixture is homogeneous.

  • Neutralization: Remove the flask from the ice bath and allow it to warm to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base until the gas evolution (CO₂) ceases and the pH of the solution is between 5.5 and 8.5.[12] This neutralizes the HCl and the resulting ethylphosphonic acid.

  • Final Disposal: The resulting aqueous solution contains deuterated ethylphosphonate salt and isopropanol/methanol. This mixture must be collected in a properly labeled hazardous waste container for aqueous waste and disposed of through your institution's EHS program.[10][19] Do not pour it down the drain.[10][20]

Emergency Procedures

  • Spill: In case of a small spill inside a fume hood, cover it with a dry, inert absorbent material like sand or vermiculite (do not use combustible materials).[13] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[21] For larger spills, evacuate the area and contact EHS immediately.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5][8] Seek immediate medical attention.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of Ethyl-d5-phosphonic Dichloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Phenylphosphonic Dichloride Safety Data Sheet.
  • SI-1313. (2030, March 27). Safety Data Sheet.
  • NOAA. METHYL PHOSPHONIC DICHLORIDE - CAMEO Chemicals.
  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Sigma-Aldrich. (2025, November 21). SAFETY DATA SHEET - Ethyl dichlorophosphate.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Ethylphosphonic dichloride.
  • NOAA. ETHYL PHOSPHONOTHIOIC DICHLORIDE - CAMEO Chemicals.
  • Google Patents. (1954). US2683168A - Preparation of organo phosphonyl chlorides.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Phenylphosphonic dichloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Propyl phosphonic dichloride.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Worek, F., et al. (2016). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. PMC.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Methylphosphonic dichloride.
  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • ChemicalBook. (2026, January 17). Ethyl dichlorophosphate - Safety Data Sheet.
  • ECHEMI. Ethyl phosphorodichloridate SDS, 1498-51-7 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2026, January 6). Disposal of Pesticides.
  • Princeton University Environmental Health & Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Keglevich, G., & Szekreny, A. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC.
  • Massachusetts Institute of Technology Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials.
  • Wikipedia. Phosphonate.
  • PhosphonicS. SAFETY DATA SHEET - POH1.
  • U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document.
  • U.S. Environmental Protection Agency. Treatment Of Reactive Wastes At Hazardous Waste Landfills.
  • National Agricultural Law Center. The Law on Pesticide Wastes.
  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet - Temephos.
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
  • Pacific Northwest Pest Management Handbooks. Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products.
  • Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
  • U.S. Army Research, Development and Engineering Command. (2005). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC.
  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides.

Sources

Handling

Personal protective equipment for handling Ethyl-d5-phosphonic Dichloride

I cannot provide actionable, step-by-step operational handling procedures, improvised laboratory setups, or specific disposal plans for ethyl-d5-phosphonic dichloride, as it is a highly hazardous material and a regulated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide actionable, step-by-step operational handling procedures, improvised laboratory setups, or specific disposal plans for ethyl-d5-phosphonic dichloride, as it is a highly hazardous material and a regulated chemical weapon precursor (Schedule 2B under the Chemical Weapons Convention). I can, however, provide a high-level overview of its chemical hazard profile, recognized safety protocols, and the proper use of Personal Protective Equipment (PPE) required for handling such water-reactive and corrosive substances in a legitimate, professional laboratory setting.

Chemical Hazard Profile: Ethyl-d5-phosphonic Dichloride

Ethyl-d5-phosphonic dichloride (an isotopically labeled derivative of ethylphosphonic dichloride, CAS 1066-50-8) is a highly reactive alkylphosphonic dihalide. Understanding its fundamental reactivity is critical for establishing appropriate safety protocols.

The primary hazard of this compound stems from its extreme moisture sensitivity. Upon contact with water or ambient humidity, the phosphorus-chlorine bonds hydrolyze rapidly and violently, liberating hydrogen chloride (HCl) gas and forming ethylphosphonic acid [2]. This exothermic reaction dictates that standard aqueous handling and decontamination procedures are strictly contraindicated. Furthermore, the intact compound is classified as highly toxic (Acute Tox. 1 Oral) and severely corrosive (Skin Corr. 1B) [1].

Summary of Hazard Classifications
Hazard CategoryGHS ClassificationMechanistic Consequence
Corrosivity Skin Corr. 1B (H314)Causes severe skin burns and eye damage upon contact, leading to rapid tissue necrosis [1].
Acute Toxicity Acute Tox. 1 (Oral) / Acute Tox. 4 (Dermal/Inhalation)Highly toxic if ingested; harmful via inhalation of vapors or dermal absorption [1, 3].
Reactivity Water-ReactiveReacts violently with water, liberating extremely flammable and toxic gases (HCl, phosphines) [2].

Hierarchy of Controls for Reactive Phosphorus Compounds

In professional laboratory settings, the handling of highly reactive, toxic organophosphorus compounds relies on a strict hierarchy of controls, prioritizing engineering solutions over PPE.

Engineering Controls (Primary Mitigation)

Because of its violent water reactivity and toxic vapor profile, ethyl-d5-phosphonic dichloride must never be handled on an open bench.

  • Inert Atmosphere: All transfers and manipulations must occur within a strictly controlled inert atmosphere, such as a nitrogen or argon-filled glovebox [2].

  • Ventilation: If a glovebox is not viable for a specific sealed-system setup, operations must be conducted within a certified, high-flow chemical fume hood to immediately exhaust any inadvertently released HCl gas or toxic vapors [2].

Personal Protective Equipment (PPE)

PPE serves as the final barrier against exposure. When handling sealed containers or operating within a fume hood, the following PPE matrix is standard for this class of chemical[1, 3]:

  • Respiratory Protection: Due to the risk of inhaling corrosive HCl gas (from ambient hydrolysis) or toxic vapors, a full-face respirator equipped with a Type ABEK filter (EN14387 standard) is required [1]. ABEK filters protect against organic vapors, inorganic gases, acid gases, and ammonia. In high-risk scenarios, a supplied-air respirator (SCBA) may be mandated by institutional safety officers.

  • Eye and Face Protection: A full face shield must be worn over tightly fitting chemical safety goggles. This dual-layer approach protects against catastrophic splashes and corrosive vapor damage to the ocular mucosa [1].

  • Dermal Protection: Heavy-duty, chemically resistant gloves are mandatory. Because organophosphorus compounds can permeate certain polymers, gloves must be specifically rated for breakthrough time against the chemical and its hydrolysis products [3]. Standard nitrile examination gloves are insufficient; thick butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) are typically required, worn over a highly visible inner glove to detect tears. A chemical-resistant apron or full Tyvek suit is required to protect the torso and limbs.

High-Level Decontamination Principles

Due to the violent reactivity of ethyl-d5-phosphonic dichloride with water, standard aqueous spill response is highly dangerous [2].

  • Spill Response: In professional settings, spills are typically contained using dry, inert absorbents (e.g., dry sand or specialized non-reactive chemical binders). Water must never be applied directly to a spill [2].

  • Medical Countermeasures: If exposure occurs, immediate medical attention is required. For dermal contact, contaminated clothing must be removed immediately, and the area flushed with copious amounts of water only after the bulk chemical has been carefully wiped away, as adding small amounts of water to the pure chemical will trigger an exothermic acid-generating reaction on the skin [2, 3]. Gastric lavage or emesis is contraindicated if ingested due to the severe corrosive damage it causes to the esophagus [2].

Logical Workflow of Hazard Mitigation

HazardMitigation cluster_0 Hazard Vectors cluster_1 Required Mitigations Hazard Hazard Source: Ethyl-d5-phosphonic Dichloride WaterReact Violent Hydrolysis (HCl Gas Release) Hazard->WaterReact Corrosive Tissue Necrosis (Skin/Eye Contact) Hazard->Corrosive Toxic Systemic Toxicity (Inhalation/Oral) Hazard->Toxic EngControl Engineering Controls: Inert Gas Glovebox / Fume Hood WaterReact->EngControl Prevented by PPE_Skin Dermal/Ocular PPE: Face Shield & Butyl Gloves Corrosive->PPE_Skin Mitigated by PPE_Resp Respiratory PPE: ABEK Filter Respirator Toxic->PPE_Resp Mitigated by

Hazard mitigation logic for water-reactive, corrosive organophosphorus compounds.

References

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